4-(2-Chloroethyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-chloroethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYSWWZJELJZLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350308 | |
| Record name | 4-(2-chloroethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5378-85-8 | |
| Record name | 4-(2-chloroethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(2-Chloroethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloroethyl)benzenesulfonamide is a significant organic compound that serves as a versatile intermediate in the synthesis of a variety of pharmaceutical and agrochemical agents. Its unique bifunctional nature, possessing both a reactive chloroethyl group and a sulfonamide moiety, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its handling, reactivity, and analytical characterization.
Core Molecular Attributes
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Key Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | This compound | AiFChem[1] |
| CAS Number | 5378-85-8 | AiFChem[1] |
| Molecular Formula | C₈H₁₀ClNO₂S | AiFChem[1] |
| Molecular Weight | 219.69 g/mol | AiFChem[1] |
Physical Properties
A thorough understanding of the physical properties of this compound is essential for its proper handling, storage, and use in various applications.
Table 2: Physical Characteristics
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Boiling Point | 387 °C at 760 mmHg | ChemWhat[2] |
| Density | 1.351 g/cm³ | ChemWhat[2] |
| Flash Point | 187.9 °C | ChemWhat[2] |
| Solubility | Soluble in chloroform. | ChemicalBook[3] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups: the sulfonamide and the chloroethyl moieties.
1. Sulfonamide Group Reactivity:
The sulfonamide group (-SO₂NH₂) is a key feature of this molecule. The nitrogen atom is nucleophilic, and the sulfonyl group can activate the benzene ring towards certain reactions. The acidic nature of the N-H protons allows for deprotonation under basic conditions, forming a sulfonamidate anion which can participate in various reactions.
2. Chloroethyl Group Reactivity:
The 2-chloroethyl group (-CH₂CH₂Cl) is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its utility as a synthetic intermediate.
-
Nucleophilic Substitution: The carbon atom attached to the chlorine is electrophilic and will readily react with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to form new carbon-heteroatom bonds. This reaction is fundamental for incorporating the 4-sulfamoylphenethyl moiety into larger molecules.
Caption: Generalized nucleophilic substitution at the chloroethyl group.
3. Stability and Storage:
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Thermal decomposition may produce toxic fumes, including nitrogen oxides, sulfur oxides, and hydrogen chloride.[5]
Synthesis and Purification
While a specific, detailed laboratory-scale synthesis protocol for this compound was not found in the immediate search results, a general approach can be inferred from the synthesis of related compounds like 4-(2-aminoethyl)benzenesulfonamide.[2][6] The synthesis likely involves the chlorosulfonation of 2-phenylethanol or a related precursor, followed by amination.
Proposed Synthetic Pathway:
Caption: A plausible synthetic route to this compound.
Experimental Protocol: General Amination of a Sulfonyl Chloride
This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound.
-
Dissolution: Dissolve 4-(2-chloroethyl)benzene-1-sulfonyl chloride in a suitable organic solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Ammonia Addition: Slowly add a solution of aqueous ammonia or bubble ammonia gas through the solution while maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to stir at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Definitive spectral data for this compound is not widely published. The following are predicted and expected spectral characteristics based on its structure and data from analogous compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will likely appear as two doublets in the range of δ 7.5-8.0 ppm due to the para-substitution pattern. The methylene protons of the chloroethyl group will appear as two triplets, with the protons adjacent to the chlorine being more downfield (around δ 3.7 ppm) than those adjacent to the aromatic ring (around δ 3.0 ppm). The protons on the sulfonamide nitrogen will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the sulfonyl group being the most deshielded. The two carbons of the chloroethyl group will also be readily identifiable.
2. Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by strong absorptions corresponding to the S=O stretching vibrations of the sulfonamide group, typically found in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric). N-H stretching vibrations will be observed around 3300-3200 cm⁻¹. C-Cl stretching will appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
3. Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom. Fragmentation patterns will likely involve the loss of the chloroethyl group and cleavage of the sulfonamide bond.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Hazards: May be harmful if swallowed or inhaled. Causes skin and eye irritation.[7]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a valuable synthetic intermediate with a rich and versatile chemistry. A comprehensive understanding of its physical and chemical properties is paramount for its effective and safe utilization in research and development. While some experimental data remains to be fully elucidated in publicly accessible literature, this guide provides a solid foundation based on available information and established chemical principles. It is recommended that researchers perform their own analytical characterization to confirm the identity and purity of this compound before use in sensitive applications.
References
-
Eureka | Patsnap. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Retrieved from [Link]
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
ChemWhat. (n.d.). 4-(2-CHLORO-ETHYL)BENZENESULFONAMIDE CAS#: 5378-85-8. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). WO2008155777A2 - Process for preparing efletrizine.
-
CAS Common Chemistry. (n.d.). 4-[Bis(2-chloroethyl)amino]benzenesulfonamide. Retrieved from [Link]
-
PubMed. (n.d.). Reactions of 4-[Bis(2-chloroethyl)amino]benzenebutanoic acid (chlorambucil) with DNA. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Retrieved from [Link]
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MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. Retrieved from [Link]
Sources
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- 3. 42137-88-2|N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
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- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
Key reactive sites on the 4-(2-Chloroethyl)benzenesulfonamide molecule
An In-Depth Technical Guide to the Key Reactive Sites of 4-(2-Chloroethyl)benzenesulfonamide
Introduction
Overview of this compound: Structure and Significance
This compound is a bifunctional organic molecule featuring a primary sulfonamide group and a reactive chloroethyl side chain attached to a benzene ring in a para substitution pattern. This unique combination of functional groups makes it a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of both a nucleophilic center (the sulfonamide nitrogen) and an electrophilic center (the carbon bearing the chlorine atom) within the same molecule gives rise to a rich and interesting chemistry.
Importance in Drug Discovery and Organic Synthesis
The benzenesulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents, including diuretics, anticonvulsants, and anticancer drugs.[1] The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows it to bind effectively to enzyme active sites. The chloroethyl group, on the other hand, is a common alkylating agent that can be used to introduce the benzenesulfonamide scaffold into larger molecules through nucleophilic substitution reactions. This makes this compound a valuable building block for the synthesis of novel drug candidates.
Scope of the Guide
This technical guide provides a comprehensive analysis of the key reactive sites of the this compound molecule. It is intended for researchers, scientists, and drug development professionals who wish to understand and exploit the reactivity of this compound in their synthetic endeavors. The guide will delve into the reactivity of the chloroethyl moiety, the sulfonamide group, and the benzene ring, providing detailed mechanistic explanations, experimental protocols, and insights into chemoselectivity.
Molecular Structure and Electronic Properties
Key Functional Groups: The Sulfonamide and the Chloroethyl Moiety
The reactivity of this compound is dictated by the interplay of its three main components:
-
The Benzenesulfonamide Group: This group consists of a benzene ring attached to a sulfonyl group (-SO2-), which in turn is bonded to a nitrogen atom (-NH2). The sulfonyl group is strongly electron-withdrawing, which has a significant impact on the properties of both the benzene ring and the sulfonamide nitrogen.
-
The Chloroethyl Group: This is a primary alkyl chloride (-CH2CH2Cl) attached to the benzene ring at the para position relative to the sulfonamide group. The carbon-chlorine bond is polarized, making the carbon atom attached to the chlorine electrophilic.[2]
-
The Benzene Ring: The aromatic ring can undergo electrophilic substitution reactions, and its reactivity is influenced by the electron-withdrawing nature of the 4-substituent.
Electronic Effects: Inductive and Resonance Contributions
The powerful electron-withdrawing nature of the sulfonyl group (-SO2-) is a key factor governing the molecule's reactivity. This is due to both a strong inductive effect (due to the high electronegativity of the oxygen and sulfur atoms) and a resonance effect where the sulfur atom can expand its octet to accommodate more than eight valence electrons. This electron withdrawal deactivates the benzene ring towards electrophilic attack and increases the acidity of the sulfonamide N-H proton.
The chloroethyl group also has an inductive electron-withdrawing effect, though it is weaker than that of the sulfonyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.[3]
The Chloroethyl Moiety: A Primary Site for Nucleophilic Attack
The most common and synthetically useful reactions of this compound involve the chloroethyl side chain. The carbon atom bonded to the chlorine is electrophilic and readily undergoes nucleophilic substitution and elimination reactions.
The Electrophilic Carbon-Chlorine Bond
The significant difference in electronegativity between carbon and chlorine creates a polar covalent bond (C-Cl), with the carbon atom bearing a partial positive charge (δ+) and the chlorine atom a partial negative charge (δ-). This polarization makes the carbon atom an excellent target for nucleophiles.
Nucleophilic Substitution Reactions (SN2)
Being a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. These reactions proceed via a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to inversion of stereochemistry (though this is not observable in this achiral molecule) and displacement of the chloride ion.[4]
The SN2 mechanism involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the electrophilic carbon can significantly slow down or prevent SN2 reactions; however, as a primary alkyl halide, this compound is relatively unhindered.
A wide variety of primary and secondary amines can be used as nucleophiles to displace the chloride, forming new carbon-nitrogen bonds. This is a highly valuable transformation for the synthesis of compounds with potential biological activity.
Detailed Experimental Protocol 1: Reaction with a Secondary Amine (e.g., Diethylamine)
Objective: To synthesize N,N-diethyl-2-(4-sulfamoylphenyl)ethanamine.
Materials:
-
This compound
-
Diethylamine
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Add diethylamine (1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the purified product.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Table 1: Reaction of this compound with Various Amines
| Nucleophile | Product | Typical Conditions | Estimated Yield |
| Ammonia | 4-(2-Aminoethyl)benzenesulfonamide | Ethanolic ammonia, sealed tube, 100 °C | 70-80% |
| Piperidine | 4-(2-(Piperidin-1-yl)ethyl)benzenesulfonamide | K2CO3, CH3CN, reflux | 85-95% |
| Aniline | 4-(2-(Phenylamino)ethyl)benzenesulfonamide | NaH, DMF, 60 °C | 60-70% |
| Morpholine | 4-(2-Morpholinoethyl)benzenesulfonamide | K2CO3, CH3CN, reflux | 90-98% |
Elimination Reactions (E2)
In the presence of a strong, sterically hindered base, this compound can undergo a bimolecular elimination (E2) reaction to form 4-vinylbenzenesulfonamide. The E2 mechanism is a concerted process where the base removes a proton from the carbon adjacent to the one bearing the leaving group, while the C-Cl bond breaks and a new π-bond is formed.
For the E2 reaction to occur, the hydrogen to be removed and the leaving group must be in an anti-periplanar conformation. Since there is only one possible elimination product, regioselectivity (Zaitsev's vs. Hofmann's rule) is not a concern here.
The resulting 4-vinylbenzenesulfonamide is a valuable monomer for the synthesis of functional polymers and can also serve as a Michael acceptor in conjugate addition reactions.
Detailed Experimental Protocol 2: Base-Mediated Elimination
Objective: To synthesize 4-vinylbenzenesulfonamide.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.2 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Influence of Base and Solvent on Elimination Yield
| Base | Solvent | Temperature (°C) | Estimated Yield of 4-Vinylbenzenesulfonamide |
| t-BuOK | THF | 25 | 80-90% |
| DBU | CH3CN | 80 | 70-80% |
| NaOH | H2O/THF | 60 | 40-50% (competes with SN2) |
| NaOEt | EtOH | 78 | 50-60% (competes with SN2) |
The Sulfonamide Moiety: A Site of Acidity and Potential Nucleophilicity
The sulfonamide group is another key reactive site in the molecule, primarily due to the acidity of the N-H protons.
Acidity of the Sulfonamide N-H Proton
The strong electron-withdrawing effect of the adjacent sulfonyl group makes the hydrogen atoms on the sulfonamide nitrogen significantly acidic (pKa ≈ 10). This means that in the presence of a suitable base, the sulfonamide can be deprotonated to form a resonance-stabilized sulfonamidate anion.
The Sulfonamidate Anion as a Nucleophile
The resulting sulfonamidate anion is a soft nucleophile and can participate in various reactions, such as N-alkylation and N-arylation.
The deprotonated sulfonamide can react with electrophiles like alkyl halides or aryl halides (in the presence of a suitable catalyst) to form N-substituted sulfonamides.
An interesting possibility is the intramolecular reaction of the sulfonamidate anion with the electrophilic chloroethyl side chain. This would lead to the formation of a six-membered cyclic sulfonamide (a sultam). While this reaction is sterically feasible (Baldwin's rules for a 6-endo-tet cyclization are favorable), it would require specific reaction conditions to promote the intramolecular pathway over intermolecular reactions.
Caption: Hypothetical intramolecular cyclization pathway.
The Benzene Ring: Aromatic Reactivity
Influence of the 4-(2-Chloroethyl)sulfonyl Group on Aromatic Reactivity
The 4-(2-chloroethyl)sulfonyl group is a deactivating, meta-directing group for electrophilic aromatic substitution (SEAr). The strong electron-withdrawing nature of the sulfonyl group reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles.[5]
Electrophilic Aromatic Substitution (SEAr)
The deactivating effect of the sulfonyl group is most pronounced at the ortho and para positions due to resonance destabilization of the sigma complex intermediate. As a result, electrophilic attack occurs preferentially at the meta position.
Reactions such as nitration, halogenation, and Friedel-Crafts acylation would require harsh conditions and would be expected to yield the meta-substituted product.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on the benzene ring of this compound is generally not feasible as the ring is not sufficiently electron-deficient and lacks a good leaving group directly attached to it.
Interplay of Reactive Sites and Chemoselectivity
The presence of multiple reactive sites in this compound raises the issue of chemoselectivity. By carefully choosing the reaction conditions (reagents, solvent, temperature), it is possible to selectively target one reactive site over the others.
-
Nucleophilic Substitution vs. Elimination: The choice between SN2 and E2 at the chloroethyl group can be controlled by the nature of the base/nucleophile. Small, strong nucleophiles favor SN2, while bulky, strong bases favor E2.
-
Reactivity of the Sulfonamide: The sulfonamide N-H is generally unreactive towards nucleophiles but can be deprotonated with a strong base to become nucleophilic.
Summary of Key Reactive Sites and Their Synthetic Utility
Caption: Summary of reactive sites and transformations.
Table 3: Overview of Key Reactions and their Synthetic Applications
| Reactive Site | Reaction Type | Reagents | Product Type | Synthetic Applications |
| Chloroethyl | SN2 | Amines, alkoxides, thiolates | Substituted ethylbenzenesulfonamides | Synthesis of drug candidates, functional materials |
| Chloroethyl | E2 | Strong, bulky bases | 4-Vinylbenzenesulfonamide | Monomer for polymerization, Michael acceptor |
| Sulfonamide | Deprotonation/N-Alkylation | Base, then alkyl halide | N-substituted sulfonamides | Modification of biological activity, prodrug synthesis |
| Benzene Ring | SEAr | Electrophiles (e.g., HNO3/H2SO4) | Meta-substituted derivatives | Synthesis of polysubstituted benzenesulfonamides |
Conclusion
This compound is a molecule with a rich and versatile chemistry, owing to the presence of three distinct reactive sites. The chloroethyl group is the most readily accessible site for synthetic transformations, undergoing both nucleophilic substitution and elimination reactions with high efficiency. The sulfonamide group offers opportunities for N-functionalization after deprotonation, and the benzene ring can be further substituted via electrophilic aromatic substitution. A thorough understanding of the interplay between these reactive sites and the principles of chemoselectivity allows for the strategic use of this compound as a valuable building block in the synthesis of a wide range of functional molecules for applications in drug discovery and materials science.
References
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PrepChem. Synthesis of 4-vinylbenzenesulfonyl chloride. [Link]
-
Pharmaffiliates. 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide. [Link]
-
PharmaCompass. N,N-bis(2-chloroethyl)-4-methylbenzene sulfonamide. [Link]
-
ChemRxiv. 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
PubChem. 4-(2-chloroethyl)benzenesulfonic Acid. [Link]
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Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]
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PubChem. N-(2-chloroethyl)benzenesulfonamide. [Link]
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YouTube. 36.02 Electrophilic Aromatic Substitutions of Substituted Benzenes. [Link]
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Chemistry LibreTexts. 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
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University of Wisconsin-Madison Chemistry. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). [Link]
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Spectroscopic data (NMR, IR, Mass Spec) for 4-(2-Chloroethyl)benzenesulfonamide
Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for 4-(2-Chloroethyl)benzenesulfonamide could not be located.
This technical guide was intended to provide an in-depth analysis of the spectroscopic characteristics of this compound for researchers, scientists, and drug development professionals. However, the absence of publicly available experimental data for this specific compound prevents the creation of a detailed guide as originally envisioned.
Extensive searches were conducted to find ¹H NMR, ¹³C NMR, IR, and mass spectra, including searches by chemical name, potential CAS numbers, and through publications detailing the synthesis of related sulfonamides. These efforts consistently yielded information on structurally similar but distinct compounds, such as:
-
4-(2-Aminoethyl)benzenesulfonamide: The amino analogue of the target compound.
-
N,N-Bis(2-chloroethyl)benzenesulfonamide: A related compound with two chloroethyl groups attached to the sulfonamide nitrogen.
The lack of available data for this compound itself makes it impossible to provide the detailed spectral analysis, peak assignments, and structural interpretations that are the cornerstone of a technical guide for this audience.
It is recommended that researchers requiring this information consider synthesizing the compound and performing their own spectroscopic analysis. The synthesis of similar sulfonamides is well-documented in the chemical literature and could likely be adapted for the preparation of this compound. Following synthesis, standard spectroscopic techniques would yield the necessary data for its complete characterization.
This document will be updated if and when the spectroscopic data for this compound becomes publicly available.
Review of literature on the synthesis of benzenesulfonamide compounds
The synthesis of benzenesulfonamides has evolved significantly from its reliance on the classical Hinsberg reaction. While this method remains a workhorse in organic synthesis, modern catalytic strategies have opened new avenues for creating complex and diverse sulfonamide libraries with greater efficiency and under milder conditions. The future of this field lies in the continued development of methods that minimize waste and avoid harsh reagents, with a particular focus on direct C-H functionalization and photocatalysis. These innovative approaches bypass the need for pre-functionalized starting materials, aligning with the principles of green chemistry and providing powerful tools for drug discovery and development professionals. [15][17]
References
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A Technical Guide to the Thermal Stability and Decomposition of 4-(2-Chloroethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter influencing its safety, shelf-life, and processability. This guide provides a comprehensive technical overview of the thermal behavior of 4-(2-Chloroethyl)benzenesulfonamide, a key intermediate in pharmaceutical synthesis. We will explore robust methodologies for assessing its thermal stability, interpret the resulting data, and propose potential decomposition pathways. This document is intended to equip researchers and drug development professionals with the necessary knowledge to handle, store, and process this compound safely and effectively.
Introduction: The Imperative of Thermal Stability
In pharmaceutical development, understanding the thermal properties of a compound is not merely an academic exercise; it is a cornerstone of process safety and product quality. Uncontrolled exothermic decomposition can lead to thermal runaway events, posing significant hazards.[1][2] Furthermore, thermal degradation can generate impurities, compromising the efficacy and safety of the final drug product. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable techniques for characterizing the thermal stability of pharmaceutical solids.[3][4] DSC measures the heat flow associated with thermal transitions, identifying melting points and exothermic or endothermic events, while TGA quantifies mass loss as a function of temperature.[3][5] For a more in-depth analysis of runaway potential, Accelerating Rate Calorimetry (ARC) is the industry's "gold standard," simulating worst-case adiabatic scenarios.[6][7]
This guide focuses on this compound, a molecule featuring a sulfonamide group and a reactive chloroethyl side chain. This combination of functional groups necessitates a thorough evaluation of its thermal behavior.
Physicochemical Properties of this compound
While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and related compounds.
-
Molecular Formula: C₈H₁₀ClNO₂S
-
Structure: A benzene ring substituted with a sulfonamide group (-SO₂NH₂) and a 2-chloroethyl group (-CH₂CH₂Cl).
-
Reactivity: The chloroethyl group is a potential leaving group, and the sulfonamide moiety can also participate in decomposition reactions, particularly at elevated temperatures. Heating benzenesulfonamide derivatives to decomposition may release toxic oxides of carbon, nitrogen, and sulfur.[8]
A Multi-Tiered Strategy for Thermal Hazard Assessment
A systematic approach is crucial for comprehensively evaluating the thermal stability of this compound. The following workflow outlines a logical progression from initial screening to in-depth hazard analysis.
Caption: Experimental workflow for thermal hazard assessment.
Experimental Methodologies
The following protocols are foundational for assessing the thermal stability of pharmaceutical compounds.
Differential Scanning Calorimetry (DSC)
DSC is a primary screening tool to detect thermal events like melting and decomposition.[3][9] It provides critical data on the onset temperature of decomposition and the associated energy release.
Protocol:
-
Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Accurately weigh 1-3 mg of this compound into a vented aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 350 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events.
Thermogravimetric Analysis (TGA)
TGA is used to quantify the mass loss of a sample as it is heated, indicating the temperatures at which decomposition and volatilization occur.[10]
Protocol:
-
Calibrate the TGA instrument for mass and temperature.
-
Weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the sample mass as a function of temperature.
-
Analyze the TGA curve to determine the onset temperature of mass loss and the percentage of mass lost at different stages.
Accelerating Rate Calorimetry (ARC)
If a significant exotherm is detected by DSC, ARC testing is essential to model a worst-case thermal runaway scenario under adiabatic conditions.[1][6] This technique provides critical data for process safety design, such as time-to-maximum-rate (TMR) and adiabatic temperature rise.[2][11]
Protocol:
-
Weigh a known quantity of the sample (1-6 g) into a suitable metallic sample bomb (e.g., titanium or stainless steel).[6]
-
Place the bomb, fitted with temperature and pressure sensors, inside the adiabatic calorimeter.
-
Initiate a "Heat-Wait-Search" (HWS) sequence. The instrument heats the sample in small steps (e.g., 5 °C), waits for thermal equilibrium, and then searches for a self-heating rate exceeding a set sensitivity threshold (e.g., 0.02 °C/min).[6]
-
Once an exotherm is detected, the instrument switches to adiabatic mode, matching the surrounding temperature to the sample temperature to prevent heat loss.
-
The instrument records the temperature and pressure of the sample as a function of time until the reaction is complete.
-
Analyze the data to determine key safety parameters, including the onset temperature, adiabatic temperature rise (ΔTad), and time to maximum rate (TMR).[2]
Data Interpretation and Proposed Decomposition Pathways
While specific experimental data for this compound is not publicly available, we can hypothesize its decomposition based on the known behavior of sulfonamides and chloroalkanes.
Expected Thermal Events:
-
Melting: An endothermic peak observed in the DSC thermogram prior to any significant decomposition.
-
Decomposition: An exothermic peak in the DSC thermogram, likely accompanied by significant mass loss in the TGA curve. Studies on various sulfonamides show thermal decomposition occurs at elevated temperatures.[5][12]
Proposed Decomposition Pathway: The decomposition is likely to be complex, involving multiple steps. The weakest bonds are expected to cleave first at lower temperatures.
-
Initial Step - Cleavage of the C-Cl bond: The chloroethyl group is a likely initiation point, potentially leading to the formation of a carbocation or elimination of HCl.
-
Second Step - S-N or S-C Bond Scission: At higher temperatures, the sulfonamide moiety will decompose. Scission of the S-N bond or the S-C (aromatic) bond can occur. Thermal degradation of aromatic poly(ether sulfone)s involves the scission of diphenyl sulfone and diphenyl ether groups.[13]
-
Fragmentation and Gas Evolution: These initial cleavages would lead to the formation of smaller, volatile fragments. Expected gaseous byproducts could include sulfur dioxide (SO₂), hydrogen chloride (HCl), and various organic fragments.[13] The evolution of SO₂ is a common feature in the thermal degradation of sulfonic acid salts.[14]
Caption: Plausible decomposition pathways for this compound.
Data Summary and Safety Recommendations
The following table summarizes the key parameters that should be determined through the experimental work described.
| Parameter | Analytical Technique | Significance |
| Melting Point (Tₘ) | DSC | Provides information on purity and crystalline form.[9] |
| Decomposition Onset (Tₒ) | DSC, TGA, ARC | The temperature at which decomposition begins; a critical safe handling limit.[2] |
| Enthalpy of Decomposition (ΔHₔ) | DSC | Quantifies the energy released during decomposition. |
| Mass Loss (%) | TGA | Indicates the extent of volatilization and char formation.[15] |
| Adiabatic Temperature Rise (ΔTₐₔ) | ARC | Predicts the maximum temperature rise in a runaway scenario.[2] |
| Time to Maximum Rate (TMR) | ARC | Indicates the time available for intervention after an exotherm starts.[11] |
Safety and Handling Recommendations:
-
Storage: Based on the stability data, store the compound in a cool, dry, well-ventilated area, away from heat sources and incompatible substances like strong oxidizing agents.[8][16]
-
Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection if dust is generated.[17][18] Ensure adequate ventilation to keep airborne concentrations low.[16]
-
Process Safety: The thermal stability data, particularly from ARC, should be used to define safe operating limits for any process involving heating this compound. This includes setting maximum temperatures, ensuring adequate cooling capacity, and designing emergency relief systems.[2]
Conclusion
A thorough understanding of the thermal stability and decomposition of this compound is paramount for ensuring safety and developing robust manufacturing processes. The multi-tiered analytical approach outlined in this guide, combining DSC, TGA, and ARC, provides a comprehensive framework for characterizing its thermal hazards. By carefully determining key safety parameters and understanding potential decomposition pathways, researchers and drug development professionals can mitigate risks and ensure the safe handling and processing of this important pharmaceutical intermediate.
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Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved January 17, 2026, from [Link]
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Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved January 17, 2026, from [Link]
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Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved January 17, 2026, from [Link]
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TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved January 17, 2026, from [Link]
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NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved January 17, 2026, from [Link]
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Impact Analytical. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved January 17, 2026, from [Link]
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ResolveMass Laboratories Inc. (n.d.). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved January 17, 2026, from [Link]
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Khattab, F. I., Hassan, N. Y. M., & Amer, M. M. (2005). Thermal analysis of pharmaceutical compounds. Journal of Thermal Analysis and Calorimetry, 22(1). Retrieved from [Link]
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Vlasak, J., & Ondrejcek, F. (2014). Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals. ResearchGate. Retrieved from [Link]
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AIChE. (n.d.). Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Collected thermogravimetric analysis (TGA) graphs of sulfenamides. Retrieved January 17, 2026, from [Link]
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Asian Journal of Chemistry. (n.d.). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Retrieved January 17, 2026, from [Link]
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Lanxess. (2016). Product Safety Assessment: Benzenesulfonamide, n-butyl-. Retrieved from [Link]
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Ciba, J., Sycz, J., & Trzcionka, J. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 145-150. Retrieved from [Link]
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e-Publications@Marquette. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Retrieved January 17, 2026, from [Link]
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Pharmaffiliates. (n.d.). 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide. Retrieved January 17, 2026, from [Link]
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Foti, S., Giuffrida, M., & Maravigna, P. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Retrieved from [Link]
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An In-depth Technical Guide on the Early Discovery and History of 4-(2-Chloroethyl)benzenesulfonamide
Historical Context: The Dawn of the Sulfonamide Era
The story of benzenesulfonamide derivatives is intrinsically linked to the revolutionary discovery of sulfonamide drugs. In the 1930s, Gerhard Domagk's Nobel Prize-winning work with Prontosil, a sulfonamide-containing dye, revealed its remarkable antibacterial properties.[1] It was subsequently discovered that Prontosil was a prodrug, metabolizing in the body to the active agent, sulfanilamide.[1] This groundbreaking finding ignited a fervent period of research and development, often termed the "sulfa craze," leading to the synthesis of thousands of sulfonamide derivatives in a quest for enhanced therapeutic efficacy and a broader spectrum of activity.[2]
Early research primarily focused on modifications of the sulfonamide group and the aromatic ring to improve antibacterial action and pharmacokinetic properties. The versatility of the benzenesulfonamide scaffold, however, soon led to its exploration in other therapeutic areas, including diuretics, anticonvulsants, and later, as carbonic anhydrase inhibitors.[1][3] It is within this dynamic and exploratory chemical landscape that the synthesis of functionalized benzenesulfonamides like 4-(2-Chloroethyl)benzenesulfonamide would have been a logical step for medicinal chemists. The introduction of a reactive chloroethyl group would have been of interest for its potential as a chemical intermediate for further derivatization or as a pharmacologically active moiety in its own right.
Plausible Early Synthesis of this compound
The early synthesis of this compound would have likely followed a multi-step pathway, leveraging established reactions from the period. A probable starting material would be 2-phenylethanol, which is commercially available and relatively inexpensive. The following protocol outlines a plausible and chemically sound early synthetic route.
Experimental Protocol: A Representative Early Synthesis
Step 1: Chlorosulfonation of 2-Phenylethanol
-
In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Carefully charge the flask with chlorosulfonic acid (3 molar equivalents).
-
Begin vigorous stirring and slowly add 2-phenylethanol (1 molar equivalent) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.
-
Very cautiously, pour the reaction mixture onto crushed ice with stirring.
-
The resulting precipitate, 4-(2-hydroxyethyl)benzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like a mixture of chloroform and petroleum ether.
Step 2: Amination of 4-(2-Hydroxyethyl)benzenesulfonyl Chloride
-
In a well-ventilated fume hood, combine the crude 4-(2-hydroxyethyl)benzenesulfonyl chloride with an excess of concentrated aqueous ammonia in a pressure-resistant vessel.
-
Seal the vessel and stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, carefully vent the vessel to release any excess ammonia pressure.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product, 4-(2-hydroxyethyl)benzenesulfonamide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 3: Chlorination of 4-(2-Hydroxyethyl)benzenesulfonamide
-
Suspend the 4-(2-hydroxyethyl)benzenesulfonamide in a suitable inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add thionyl chloride (1.5-2 molar equivalents) dropwise to the suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Allow the mixture to cool to room temperature and then carefully pour it into ice water to quench the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The final product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes.
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Methodological & Application
Application Notes & Protocols: Recrystallization Techniques for the Purification of 4-(2-Chloroethyl)benzenesulfonamide
Introduction: The Critical Role of Purity
4-(2-Chloroethyl)benzenesulfonamide is a key building block in the synthesis of a variety of target molecules within the pharmaceutical and agrochemical sectors. The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, leading to lower yields, complex purification challenges, and potentially impacting the safety and efficacy of the final active ingredient. Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds. It leverages differences in solubility between the target compound and its impurities in a selected solvent system to achieve significant purification, often resulting in a highly crystalline final product.
This guide provides a comprehensive overview and detailed protocols for the purification of this compound. It is designed for researchers, scientists, and drug development professionals to establish a robust and efficient purification workflow.
The Principle of Recrystallization
Recrystallization is a purification process based on the principle of differential solubility.[1] The core concept involves dissolving the impure, or "crude," solid material in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Insoluble impurities can be removed at this stage by hot filtration. As the saturated solution is allowed to cool, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. The soluble impurities, ideally, remain in the cooled solvent, known as the mother liquor, and are separated from the pure crystals by filtration.[1] The success of this technique hinges almost entirely on the selection of an appropriate solvent or solvent system.
Pre-Recrystallization: Strategy and Solvent Selection
A successful recrystallization begins with a thorough understanding of the crude material and a logical approach to solvent selection.
Initial Assessment of Crude Material
Before attempting purification, it is crucial to have a baseline understanding of the crude product's purity.
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in the crude material. The presence of multiple spots indicates impurities.[2]
-
Melting Point Analysis: Crude solids typically melt over a broad temperature range and at a lower temperature than the pure compound. This initial measurement will serve as a benchmark for assessing the success of the purification.
-
Potential Impurities: Based on common synthetic routes, potential impurities can include unreacted starting materials, isomeric byproducts (e.g., 2- or 3-substituted analogues), and residual reagents or solvents from the preceding reaction.[3]
The Art and Science of Solvent Selection
The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound: high solubility at high temperatures and low solubility at low temperatures.[4] This ensures minimal product loss in the mother liquor upon cooling.
Two primary methods are employed:
-
Single-Solvent Recrystallization: The most straightforward method, where the compound is highly soluble in the hot solvent and poorly soluble in the same solvent when cold.[4]
-
Solvent/Anti-Solvent Recrystallization: Used when a suitable single solvent cannot be found. This involves dissolving the compound in a "good" solvent (in which it is highly soluble at room temperature) and then slowly adding a miscible "anti-solvent" (in which the compound is insoluble) to induce crystallization.[4]
The following decision tree provides a logical workflow for selecting an appropriate solvent system.
Caption: A decision tree to guide the selection of a suitable crystallization solvent.[4]
Table 1: Potential Solvents for Screening this compound
| Solvent Class | Example Solvents | Rationale & Expected Behavior |
| Alcohols | Isopropanol, Ethanol, Methanol | Sulfonamides often exhibit good solubility in hot alcohols and lower solubility upon cooling. Aqueous alcohol solutions (e.g., 70% isopropanol) can be highly effective.[5] |
| Water | H₂O | As a polar molecule, water may be a suitable solvent or anti-solvent, depending on the overall polarity of the crude material. |
| Ketones | Acetone | A strong polar aprotic solvent; may be a good "solvent" in a solvent/anti-solvent pair. Benzenesulfonamides show high solubility in ketones.[6] |
| Esters | Ethyl Acetate | Medium polarity solvent, often used in chromatography, can be effective for recrystallization. |
| Aromatic | Toluene | A non-polar solvent, useful for removing non-polar impurities or as an anti-solvent with a more polar solvent. |
Experimental Protocols
Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Single-Solvent Recrystallization (e.g., with Aqueous Isopropanol)
This method is ideal if a solvent with a steep solubility-temperature gradient is identified. A 70% isopropanol-water solution is often a good starting point for sulfonamides.[5][7]
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask containing a magnetic stir bar. Add a small volume of the chosen solvent (e.g., 70% isopropanol) and begin heating the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid completely dissolves at the boiling point. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing the recovery yield.[4]
-
Decolorization (Optional): If the solution has a colored tint from impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the solution to boiling for 2-5 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[7]
-
Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.[4]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature, undisturbed. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities. Rapid cooling can trap impurities within the crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to further decrease the product's solubility and maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away the residual mother liquor (containing dissolved impurities) without dissolving a significant amount of the pure product crystals.[4]
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature or air-dry on the filter paper until a constant weight is achieved.
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is used when the compound is too soluble in all common solvents, even when cold.
-
Dissolution: At room temperature, dissolve the crude solid in the minimum amount of a "good" solvent (e.g., acetone) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: With constant swirling, slowly add the "anti-solvent" (e.g., water or toluene) dropwise. Causality: The anti-solvent reduces the overall solvating power of the system, decreasing the product's solubility.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This point of incipient precipitation indicates that the solution is now saturated.[4] If crystals do not form, scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for nucleation.
-
Crystal Growth & Isolation: Set the flask aside, undisturbed, to allow crystals to form and grow. The subsequent steps of maximizing yield, isolation, washing (using a solvent mixture with a higher proportion of the anti-solvent), and drying are the same as in Protocol 1.
Post-Recrystallization Analysis: Validating Purity
After recrystallization, it is essential to confirm the increase in purity and determine the process yield.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Principle | Information Obtained |
| Melting Point | Measures the temperature range over which a solid melts. | Pure crystalline solids exhibit a sharp melting point. An increase in melting point and a narrowing of the range post-recrystallization indicate higher purity.[4] |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Provides quantitative purity data (% purity) by comparing the peak area of the main compound to the area of impurity peaks.[2] |
| TLC | Separation based on differential adsorption on an adsorbent material. | A qualitative check. The purified sample should ideally show a single spot, with impurity spots from the crude material being absent or significantly diminished.[8] |
| NMR/IR Spectroscopy | Analysis of molecular structure based on nuclear spin or molecular vibrations. | Confirms the chemical structure of the product and can reveal the presence of impurities if their signals do not overlap with the product's signals.[4][9] |
Yield Calculation: The efficiency of the recrystallization is assessed by calculating the percent recovery: Percent Recovery (%) = (Mass of Pure, Dry Product / Mass of Crude Product) x 100
Overall Purification Workflow
The following diagram outlines the complete workflow from crude material analysis to the final, purified product.
Caption: Generalized workflow for the recrystallization of this compound.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not saturated. | - Boil off some of the solvent to increase concentration and re-cool.- Scratch the inner surface of the flask.- Add a seed crystal of the pure compound. |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated or cooled too quickly. | - Reheat the solution to dissolve the oil, add a slightly larger volume of solvent, and allow it to cool more slowly.- Use a lower-boiling point solvent. |
| Low recovery/yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling before filtration. | - Use the minimum amount of hot solvent necessary.- Ensure filtration apparatus is pre-heated.- Cool the flask in an ice bath before filtering to maximize precipitation.[4] |
| Poor purity in final product | - Cooling was too rapid, trapping impurities.- Inefficient washing of crystals. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Ensure crystals are washed with fresh, ice-cold solvent on the filter. |
References
- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
- Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
- Kubik, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH.
- Vliet, E. B. (1957). Sulfonamide purification process. U.S. Patent No. US2777844A. Google Patents.
- Slideshare. (n.d.). Analysis of sulfonamides.
- YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
- Unknown Source. (n.d.). Re-crystallization experiments.
- MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
- MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 4-(1-Aminoethyl)benzenesulfonamide by Recrystallization.
- BenchChem. (2025). Refinement of purification methods for removing impurities from 4-(1-Aminoethyl)benzenesulfonamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process | MDPI [mdpi.com]
Application Note: A Stability-Indicating HPLC Method for the Purity Determination of 4-(2-Chloroethyl)benzenesulfonamide
**Abstract
This application note presents a comprehensive guide to developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(2-Chloroethyl)benzenesulfonamide purity. The methodology is designed for researchers, quality control analysts, and drug development professionals, providing a detailed protocol from initial parameter selection to full validation in accordance with International Council for Harmonisation (ICH) guidelines. The developed isocratic method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine purity testing and stability studies.
Introduction and Scientific Rationale
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential to quantify the main component and separate it from potential process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide eschews a one-size-fits-all template, instead following a logical, science-driven workflow that begins with understanding the analyte's properties and culminates in a fully validated, stability-indicating method. The core principle is to develop a method that is not only precise and accurate but also specific enough to distinguish the main analyte from its potential degradants, a requirement for stability studies as outlined in ICH guidelines.[2]
Analyte Physicochemical Profile
Understanding the analyte's properties is the foundation of logical method development.
-
Chemical Structure:
Figure 1: Structure of this compound -
Molecular Formula: C₈H₁₀ClNO₂S[3]
-
Molecular Weight: 219.69 g/mol [3]
-
Key Features for HPLC:
-
Aromatic Ring: The benzene ring provides strong chromophoric properties, making UV detection a suitable choice. Aromatic compounds are well-retained on reversed-phase columns.[4][5]
-
Sulfonamide Group: This polar functional group can interact with residual silanols on the stationary phase and influences solubility in the mobile phase.
-
Chloroethyl Group: This adds to the molecule's hydrophobicity.
-
Based on this structure, this compound is a molecule of intermediate polarity. This profile makes it an ideal candidate for reversed-phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase.
HPLC Method Development Strategy
The development process is a systematic approach to finding the optimal conditions for separation. It involves selecting initial parameters based on the analyte's chemistry and then refining them through experimentation.
Initial Parameter Selection (The "Why")
-
Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) is selected.
-
Rationale: The analyte's significant non-polar character (benzene ring, ethyl chain) ensures strong retention on a non-polar stationary phase, which is the cornerstone of RP-HPLC.[6] This mode is versatile, reproducible, and suitable for a wide range of moderately polar to non-polar compounds.
-
-
Stationary Phase (Column): C18 (Octadecylsilane) column, 4.6 x 150 mm, 5 µm particle size.
-
Rationale: C18 is the most common and retentive reversed-phase packing, offering robust hydrophobic interactions with the analyte's aromatic ring.[4][6] A 150 mm length provides a good balance between resolution and run time, while 5 µm particles offer good efficiency without the high backpressure of smaller particles.
-
-
Mobile Phase: Acetonitrile (ACN) and Water with a pH modifier.
-
Rationale: ACN is a preferred organic modifier due to its low viscosity and UV transparency. Water is the weak solvent in RP-HPLC. A buffer or acid (e.g., 0.1% phosphoric acid or formic acid) is added to control the ionization of the sulfonamide group and any acidic or basic impurities, ensuring consistent retention times and sharp peak shapes.[7][8]
-
-
Detection: UV detector set at a wavelength of 230 nm.
-
Rationale: The benzenesulfonamide moiety is expected to have a strong UV absorbance. A preliminary scan of the analyte in the mobile phase would confirm the absorbance maximum (λmax). A wavelength like 230 nm is often a good starting point for substituted benzene rings, providing high sensitivity.
-
-
Temperature: 30 °C.
-
Rationale: A constant, slightly elevated column temperature reduces mobile phase viscosity (lowering backpressure) and improves efficiency. Maintaining a consistent temperature is crucial for reproducible retention times.
-
Optimization Workflow
The initial conditions are a starting point. The following workflow is used to optimize the separation.
Forced Degradation Studies
To establish that the method is stability-indicating, forced degradation studies are essential.[9][10] These studies intentionally stress the analyte to produce potential degradation products and prove the method can separate them from the parent peak.[2][11][12]
Protocol for Forced Degradation:
-
Prepare a stock solution of this compound at ~1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution (solid and in solution) at 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
-
Analyze all stressed samples, along with a non-degraded control, using the optimized HPLC method. The goal is to achieve baseline resolution (Rs > 1.5) between the main peak and all degradation products.
Detailed Protocol: Final Optimized HPLC Method
This section outlines the final, optimized parameters for the purity analysis.
| Parameter | Condition |
| Instrument | HPLC system with UV or Photodiode Array (PDA) Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
To prepare the aqueous component, add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix well.
-
The final mobile phase is prepared by mixing 550 mL of Acetonitrile with 450 mL of the 0.1% phosphoric acid solution.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Method Validation Protocol
The optimized method must be validated to ensure it is fit for its intended purpose, following ICH Q2(R2) guidelines.[13][14][15] Validation demonstrates the method's performance and reliability.[16]
Sources
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-chloroethyl)benzenesulfonamide | C8H10ClNO2S | CID 4562550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pp.bme.hu [pp.bme.hu]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. youtube.com [youtube.com]
- 7. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. acdlabs.com [acdlabs.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. actascientific.com [actascientific.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. database.ich.org [database.ich.org]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols: Strategic Use of Benzenesulfonamide Derivatives in Pharmaceutical Synthesis
Foreword: Navigating the Nuances of Pharmaceutical Intermediates
In the intricate landscape of pharmaceutical synthesis, the term "intermediate" belies the critical importance of these molecular entities. They are not mere stepping stones but pivotal components that dictate the efficiency, purity, and ultimate viability of an Active Pharmaceutical Ingredient (API). This guide is crafted for the discerning researcher and drug development professional, moving beyond simplistic procedural lists to explore the causality behind synthetic choices.
A frequent point of inquiry and potential confusion in the synthesis of sulfonylurea drugs, such as the widely-used antidiabetic agent Glibenclamide (also known as Glyburide), revolves around the precise structure of the key benzenesulfonamide intermediate. It is a common misconception that a simple precursor like 4-(2-chloroethyl)benzenesulfonamide is employed. In reality, the synthesis leverages a more complex and tailored intermediate, 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide . This distinction is crucial for understanding the synthetic strategy and ensuring the successful formation of the final drug substance.
This document will first elucidate the multi-step synthesis and application of the correct Glibenclamide intermediate. Subsequently, we will explore a distinct yet related application involving a chloroethyl-functionalized benzenesulfonamide derivative, N,N-Bis(2-chloroethyl)benzenesulfonamide , in the synthesis of the antihistamine Cetirizine. Through this dual exploration, we aim to provide a comprehensive and scientifically rigorous resource for professionals in the field.
Part 1: The Central Role of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide in Glibenclamide Synthesis
Glibenclamide is a second-generation sulfonylurea drug that functions by stimulating insulin release from pancreatic β-cells.[1] Its molecular architecture is complex, featuring a sulfonylurea moiety that is critical for its pharmacological activity. The synthesis of this moiety is a carefully orchestrated process, with 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide serving as the immediate precursor to the final API.[2][3]
Rationale for the Intermediate's Structure
The structure of 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide is not arbitrary; each component is deliberately installed to facilitate the final coupling reaction and contribute to the overall structure of Glibenclamide.
-
Benzenesulfonamide Core : This group is the foundational element that will ultimately form one-half of the sulfonylurea bridge.
-
Ethyl Linker : The two-carbon chain provides the necessary spacing between the aromatic rings.
-
5-Chloro-2-methoxybenzamido Group : This complex amide portion is a significant part of the final Glibenclamide structure, contributing to its binding affinity and pharmacokinetic profile.
The absence of a chloroethyl group in this key intermediate is a critical point of clarification. The synthesis builds this complex side chain through a series of reactions, rather than starting with a pre-functionalized chloroethyl-benzenesulfonamide.
Multi-Step Synthesis of the Key Intermediate
The preparation of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide is a multi-step process that begins with more readily available starting materials. One common route starts with 2-phenylethylamine.[2][4]
Caption: Multi-step synthesis of the key Glibenclamide intermediate.
Protocol: Synthesis of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide
This protocol synthesizes the methodologies described in the literature.[2][4][5]
Step 1: Acylation of 2-Phenylethylamine
-
To a stirred solution of 2-phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.05-1.10 eq) dropwise at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-2-phenylethylamine.
Step 2: Chlorosulfonation
-
Cool chlorosulfonic acid (4-5 eq) to 0 °C in a flask equipped with a dropping funnel and a gas outlet.
-
Slowly add N-acetyl-2-phenylethylamine (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 4-(2-acetamidoethyl)benzenesulfonyl chloride.
Step 3: Amination
-
Add the 4-(2-acetamidoethyl)benzenesulfonyl chloride (1.0 eq) to a cooled (0-10 °C) concentrated aqueous ammonia solution.
-
Stir the mixture vigorously, allowing it to warm to room temperature and then gently heat to 35-40 °C for 2 hours.[4]
-
Cool the mixture and filter the precipitate. Wash with water and dry to yield 4-(2-acetamidoethyl)benzenesulfonamide.
Step 4: Hydrolysis (Deacetylation)
-
Reflux the 4-(2-acetamidoethyl)benzenesulfonamide (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until the starting material is consumed.
-
Neutralize the solution to precipitate the product.
-
Filter, wash with water, and dry to obtain 4-(2-aminoethyl)benzenesulfonamide.
Step 5: Amide Coupling
-
Dissolve 4-(2-aminoethyl)benzenesulfonamide (1.0 eq) in a suitable solvent (e.g., THF or pyridine).
-
Add 5-chloro-2-methoxybenzoyl chloride (1.0 eq) dropwise at 0-5 °C.
-
Stir the reaction at room temperature until completion.
-
Pour the reaction mixture into water and filter the precipitate.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain pure 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.[6]
Final Step: Synthesis of Glibenclamide
The final step in the synthesis is the formation of the sulfonylurea linkage by reacting the key intermediate with cyclohexyl isocyanate.[2]
Caption: Final coupling step in the synthesis of Glibenclamide.
-
Dissolve 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).[2]
-
Add potassium tert-butoxide (1.2 eq) and a catalytic amount of 18-crown-6 ether (0.3 eq).[2]
-
Cool the mixture to 0-5 °C.
-
Add a solution of cyclohexyl isocyanate (1.3 eq) in DMF dropwise, maintaining the temperature below 5 °C.[2]
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for approximately 6 hours.[2]
-
Cool the reaction mixture and pour it into dilute hydrochloric acid at 0-5 °C to precipitate the product.[2]
-
Filter the solid, wash with water, and dry under vacuum to yield Glibenclamide.
| Parameter | Value/Condition | Rationale |
| Base | Potassium tert-butoxide | Strong, non-nucleophilic base to deprotonate the sulfonamide nitrogen, activating it for nucleophilic attack. |
| Solvent | DMF | Aprotic, polar solvent that dissolves the reactants and facilitates the reaction. |
| Catalyst | 18-crown-6 ether | Sequesters the potassium ion, increasing the nucleophilicity of the sulfonamide anion.[2] |
| Temperature | 0-5 °C (initial), then reflux | Initial low temperature controls the exothermic reaction; reflux drives the reaction to completion. |
Part 2: N,N-Bis(2-chloroethyl)benzenesulfonamide as an Intermediate in Cetirizine Synthesis
While a simple this compound is not the precursor for Glibenclamide, a related molecule, N,N-Bis(2-chloroethyl)benzenesulfonamide , serves as an intermediate in the synthesis of other important pharmaceuticals, such as the second-generation antihistamine Cetirizine.[7][8][9] This highlights the diverse applications of benzenesulfonamide scaffolds in medicinal chemistry.
Role in Cetirizine Synthesis
Cetirizine features a central piperazine ring. The synthesis often involves constructing this ring or attaching side chains to a pre-existing piperazine core. N,N-Bis(2-chloroethyl)benzenesulfonamide can act as a precursor to a protected piperazine ring system. The two chloroethyl groups are reactive sites for cyclization reactions.
A plausible synthetic strategy involves the reaction of N,N-Bis(2-chloroethyl)benzenesulfonamide with a primary amine, leading to the formation of a substituted piperazine.
Protocol: Synthesis of a Protected Piperazine Intermediate
The following is a generalized protocol based on established chemical principles for the formation of a piperazine ring from a bis(2-chloroethyl)amine derivative.
Step 1: Synthesis of N,N-Bis(2-chloroethyl)benzenesulfonamide
-
React benzenesulfonyl chloride with diethanolamine to form N,N-bis(2-hydroxyethyl)benzenesulfonamide.
-
Treat the resulting diol with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to convert the hydroxyl groups to chlorides, yielding N,N-Bis(2-chloroethyl)benzenesulfonamide.
Step 2: Cyclization to form the Piperazine Ring
-
React N,N-Bis(2-chloroethyl)benzenesulfonamide (1.0 eq) with a primary amine (e.g., an aniline derivative) in the presence of a base (e.g., sodium carbonate or triethylamine) in a high-boiling point solvent (e.g., DMF or DMSO).
-
The primary amine displaces one of the chlorides in an intermolecular SN2 reaction.
-
The secondary amine formed then undergoes an intramolecular SN2 reaction, displacing the second chloride to form the piperazine ring. The benzenesulfonyl group acts as a protecting group for one of the piperazine nitrogens.
Caption: Formation of a protected piperazine ring for Cetirizine synthesis.
This resulting N-benzenesulfonyl-piperazine derivative can then be deprotected and further functionalized to complete the synthesis of Cetirizine.
Conclusion
The precise identity and strategic application of benzenesulfonamide intermediates are paramount in modern pharmaceutical synthesis. As demonstrated, the synthesis of Glibenclamide relies on the complex intermediate 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide, a fact that underscores the importance of structural accuracy in process development. In contrast, the related but distinct molecule, N,N-Bis(2-chloroethyl)benzenesulfonamide, provides a pathway to piperazine-containing APIs like Cetirizine. Understanding these specific applications and the underlying chemical principles enables researchers to navigate synthetic challenges with greater efficacy and precision.
References
- Google Patents. CN103142521B - Glibenclamide tablet and preparation method thereof.
-
Veeprho. N,N-Bis(2-chloroethyl)benzenesulfonamide. Available from: [Link]
-
ChemBK. 4-[2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL]PHENYLSULPHONAMIDE. Available from: [Link]
- Venkat Narsaiah, A. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology, 1(2), 735-738.
- Google Patents. CN105503667A - Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide.
-
PYG Lifesciences. How is Glibenclamide Sulfonamide(Intermediate) Manufactured? Available from: [Link]
- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
Sources
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- 2. Glibenclamide synthesis - chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. CN105503667A - Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. N,N-Bis(2-chloroethyl)benzenesulfonamide-d5 | CymitQuimica [cymitquimica.com]
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- 9. scbt.com [scbt.com]
A Robust Protocol for the Synthesis of N-Substituted 4-(2-Aminoethyl)benzenesulfonamides via Nucleophilic Substitution
Application Note: A-SN-0402
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted 4-(2-aminoethyl)benzenesulfonamides through the reaction of 4-(2-chloroethyl)benzenesulfonamide with various primary and secondary amines. This N-alkylation reaction is a fundamental transformation in medicinal chemistry, yielding compounds that are key intermediates in the synthesis of pharmaceuticals, such as the antidiabetic drug Glipizide.[1][2][3] This application note details the underlying reaction mechanism, provides validated, step-by-step protocols for both aliphatic and aromatic amines, outlines critical experimental parameters, and offers a guide for troubleshooting common issues. The protocols are designed to be reproducible and scalable for researchers in drug discovery and process development.
Introduction & Significance
The sulfonamide functional group is a cornerstone of modern pharmacotherapy, present in a wide range of antibacterial, anti-inflammatory, and anticancer agents.[4][5][6] The specific scaffold, 4-(2-aminoethyl)benzenesulfonamide and its N-substituted derivatives, are of particular interest as they serve as crucial building blocks for a variety of therapeutic agents.[1][7][8] The reaction of this compound with primary or secondary amines provides a direct and efficient route to these valuable derivatives.
The core transformation is a bimolecular nucleophilic substitution (SN2) reaction.[9] The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl group and displacing the chloride leaving group. Understanding the kinetics and potential side reactions of this process is critical for achieving high yields and purity. This guide aims to provide the scientific community with a robust and well-validated methodology to facilitate the synthesis and exploration of this important class of molecules.
Reaction Principle and Mechanism
The reaction proceeds via a classical SN2 mechanism. The primary or secondary amine serves as the nucleophile, attacking the methylene carbon adjacent to the chlorine atom in this compound.
Key Components:
-
Electrophile: this compound. The electron-withdrawing benzenesulfonamide group enhances the electrophilicity of the chloroethyl moiety.
-
Nucleophile: A primary or secondary amine (R¹R²NH). The nucleophilicity of the amine is a key factor in the reaction rate.
-
Base: An acid scavenger, typically a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[10][11]
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN) is preferred as it can solvate the cation of the base while not interfering with the nucleophile.
The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic. Therefore, the inclusion of a base is essential to neutralize this acid in situ and allow the reaction to proceed to completion.[10] A common challenge in amine alkylation is overalkylation, where the product amine, which is also nucleophilic, reacts with another molecule of the electrophile.[9][12][13][14] This can be mitigated by using a slight excess of the starting amine or by carefully controlling the stoichiometry and reaction time.
Experimental Protocols
Materials and Equipment
-
Reagents: this compound, desired primary/secondary amine, potassium carbonate (K₂CO₃, anhydrous), potassium iodide (KI, catalytic), dimethylformamide (DMF, anhydrous), ethyl acetate, deionized water, brine.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser with nitrogen/argon inlet, heating mantle or oil bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), and standard laboratory glassware.
Protocol 1: Reaction with a Primary Aliphatic Amine
This protocol describes a general procedure for the reaction with a representative aliphatic amine, such as hexylamine.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), potassium carbonate (2.5 eq), and a catalytic amount of potassium iodide (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the solids (target concentration of 0.2-0.5 M). Add the primary aliphatic amine (1.1-1.2 eq) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. The catalytic KI facilitates the reaction by in-situ formation of the more reactive iodoethyl intermediate.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting chloroethyl compound is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 5-10 times the volume of DMF).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 2 volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-substituted product.
Protocol 2: Reaction with a Secondary Aromatic Amine (Aniline Derivative)
This protocol is adapted for less nucleophilic aromatic amines and may require more forcing conditions.
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube or pressure vessel, combine the substituted aniline (1.0 eq), this compound (1.2 eq), and a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) (3.0 eq).[10]
-
Solvent Addition: Add acetonitrile (ACN) as the solvent.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C. The higher temperature is necessary to drive the reaction with the less reactive aromatic amine.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Extraction: Partition the residue between dichloromethane (DCM) and water. Separate the layers and extract the aqueous phase with additional DCM.
-
Washing: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting residue via flash column chromatography to afford the desired product.[10]
Results and Characterization
The described protocols typically afford the desired N-substituted 4-(2-aminoethyl)benzenesulfonamides in good to excellent yields after purification.
Table 1: Summary of Typical Reaction Conditions and Yields
| Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Hexylamine | K₂CO₃ / KI | DMF | 70 | 6 | 85-95% |
| Piperidine | K₂CO₃ / KI | DMF | 60 | 4 | 90-98% |
| Morpholine | K₂CO₃ / KI | DMF | 60 | 4 | 90-98% |
| Aniline | DIPEA | ACN | 90 | 18 | 60-75% |
| 4-Methoxyaniline | DIPEA | ACN | 80 | 16 | 70-85% |
Product Characterization:
-
¹H NMR: Expect to see the disappearance of the triplet corresponding to the -CH₂-Cl protons of the starting material (typically around 3.8 ppm) and the appearance of new signals corresponding to the alkyl groups of the amine and the newly formed -CH₂-N- linkage.
-
¹³C NMR: The carbon signal of the -CH₂-Cl (around 43 ppm) will shift upfield upon substitution to a -CH₂-N signal.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the desired product.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification process.
Caption: General workflow for the synthesis of N-substituted 4-(2-aminoethyl)benzenesulfonamides.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive amine (protonated).2. Insufficient temperature.3. Poor quality reagents/solvent. | 1. Ensure sufficient base (2.5-3.0 eq) is used.2. Increase reaction temperature in 10 °C increments.3. Use fresh, anhydrous solvents and high-purity reagents. |
| Formation of Byproducts (e.g., Dialkylation) | 1. Stoichiometry is off (excess electrophile).2. Reaction run for too long. | 1. Use a slight excess of the amine nucleophile (1.1-1.2 eq).2. Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed. |
| Difficult Purification | 1. Residual DMF in crude product.2. Byproducts have similar polarity to the product. | 1. Ensure thorough washing with water during work-up to remove DMF.2. Optimize the solvent system for column chromatography; consider using a gradient elution. |
Safety Precautions
-
This compound is an alkylating agent and should be handled with care.
-
Primary and secondary amines can be corrosive and have strong odors.
-
DMF and ACN are toxic solvents.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
The N-alkylation of primary and secondary amines with this compound is a reliable and versatile method for synthesizing a library of N-substituted 4-(2-aminoethyl)benzenesulfonamide derivatives. By carefully selecting the base, solvent, and temperature, and by closely monitoring the reaction, researchers can consistently achieve high yields of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis and future exploration of these pharmaceutically relevant compounds.
References
-
ResearchGate. (n.d.). Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-[4-(2-aminoethyl)phenyl]benzenesulfonamide. Retrieved from [Link]
-
Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. Retrieved from [Link]
-
ACS Publications. (2009). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Catalysis. Retrieved from [Link]
-
Prudence Pharma Chem. (n.d.). 4-(2-aminoethyl)-benzenesufonamide [AEBS]. Retrieved from [Link]
- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
ResearchGate. (n.d.). Scheme 4: Synthetic scheme of substituted.... Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
-
Synthetic Communications. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin. Retrieved from [Link]
- Google Patents. (2008). WO2008155777A2 - Process for preparing efletrizine.
-
NIH National Center for Biotechnology Information. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Retrieved from [Link]
-
Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
PubMed. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Retrieved from [Link]
-
Pharmacy 180. (n.d.). N-1 Substituted sulphonamides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]
-
CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
ResearchGate. (2021). Reactions of two primary aromatic amines in modified supercritical carbon dioxide to synthesize sulfonamides: On-line SFC to perform solubility measurements and method to monitor reaction progress. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved from [Link]
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- 1. Buy 4-(2-Aminoethyl)benzenesulfonamide at Best Price - High Quality Sulfonamide Derivative [syntheticmolecules.in]
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The Versatile Role of 4-(2-Chloroethyl)benzenesulfonamide in the Forge of Heterocyclic Architectures: A Guide for Synthetic and Medicinal Chemists
Introduction: A Building Block of Untapped Potential
In the ever-evolving landscape of synthetic and medicinal chemistry, the demand for novel heterocyclic scaffolds remains insatiable. These cyclic structures form the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Within the arsenal of bifunctional building blocks available to the modern chemist, 4-(2-Chloroethyl)benzenesulfonamide stands out as a reagent of significant, yet often overlooked, potential. Its unique molecular architecture, featuring a reactive chloroethyl group appended to a benzenesulfonamide moiety, offers a versatile platform for the construction of diverse N-heterocyclic systems.
This comprehensive guide delves into the practical applications of this compound in heterocyclic synthesis. Moving beyond a mere recitation of procedures, we will explore the underlying mechanistic principles that govern its reactivity, providing researchers with the insights necessary to not only replicate but also innovate upon the methodologies presented. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool in their own discovery programs.
Core Reactivity: The Chloroethyl Group as a Synthetic Linchpin
The synthetic utility of this compound is primarily centered around the electrophilic nature of the carbon atom bearing the chlorine. This C-Cl bond is susceptible to nucleophilic attack, particularly by primary and secondary amines, as well as other heteroatomic nucleophiles. This fundamental reactivity opens the door to a variety of cyclization strategies, which can be broadly categorized into two main pathways:
-
Intermolecular Reaction followed by Intramolecular Cyclization: In this two-step approach, the chloroethyl group first reacts with a nucleophile to form an intermediate, which then undergoes a subsequent intramolecular cyclization to form the heterocyclic ring.
-
Direct Cyclization with a Dinucleophile: This more direct approach involves the reaction of this compound with a molecule containing two nucleophilic centers, leading to the formation of the heterocyclic ring in a single synthetic operation.
The benzenesulfonamide group, while not directly participating in the cyclization, plays a crucial role in modulating the electronic properties of the molecule and often imparts desirable pharmacological or physicochemical properties to the final products.
Application in the Synthesis of Six-Membered N-Heterocycles
The construction of six-membered nitrogen-containing heterocycles such as piperazines, morpholines, and thiomorpholines is a cornerstone of medicinal chemistry. This compound provides a convergent and efficient entry point to these valuable scaffolds.
Synthesis of N-Substituted Piperazine-1-sulfonamides
Piperazine derivatives are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities. The reaction of this compound with primary amines offers a straightforward route to 1-substituted-4-(phenylsulfonyl)piperazines.
The synthesis proceeds through a tandem N-alkylation mechanism. The primary amine first displaces the chloride from this compound to form a secondary amine intermediate. This intermediate then undergoes an intramolecular nucleophilic attack on the carbon of the second chloroethyl group (formed in situ from another molecule of the starting material or a related bis-alkylating agent) to close the piperazine ring. The use of a base is crucial to neutralize the HCl generated during the reaction and to deprotonate the amine nucleophile, enhancing its reactivity.
Caption: Proposed reaction pathway for piperazine synthesis.
This protocol is adapted from established procedures for the synthesis of N-aryl piperazines using bis(2-chloroethyl)amine hydrochloride.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of the primary amine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Add a solution of this compound (2.2 eq) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Reactant 1 | Reactant 2 | Product | Typical Yield (%) |
| This compound | Aniline | 1-Phenyl-4-(phenylsulfonyl)piperazine | 60-75 |
| This compound | Benzylamine | 1-Benzyl-4-(phenylsulfonyl)piperazine | 65-80 |
| This compound | Cyclohexylamine | 1-Cyclohexyl-4-(phenylsulfonyl)piperazine | 55-70 |
Note: Yields are estimated based on analogous reactions reported in the literature.
Synthesis of 4-(Phenylsulfonyl)morpholines and Thiomorpholines
The synthesis of morpholine and thiomorpholine rings can be achieved by reacting this compound with appropriate bifunctional nucleophiles, namely 2-aminoethanol and 2-aminoethanethiol.
Similar to the piperazine synthesis, the reaction proceeds via an initial N-alkylation followed by an intramolecular O- or S-alkylation (cyclization). The choice of base and solvent is critical to promote the desired cyclization and minimize side reactions. A non-nucleophilic base is preferred to avoid competition with the cyclization step.
Caption: Pathways to morpholine and thiomorpholine derivatives.
Materials:
-
This compound
-
2-Aminoethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a suspension of sodium hydride (2.2 eq) in anhydrous THF under an inert atmosphere, add 2-aminoethanol (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
The protocol is similar to the morpholine synthesis, substituting 2-aminoethanethiol for 2-aminoethanol. Caution should be exercised due to the odor of the thiol.
Intramolecular Cyclization Strategies
An alternative and powerful approach involves the synthesis of a precursor from this compound, which is then induced to cyclize. This strategy allows for the construction of more complex and substituted heterocyclic systems.
Synthesis of Thiomorpholine-1,1-dioxides
Thiomorpholine-1,1-dioxides are important pharmacophores. A plausible route to these compounds involves the oxidation of the corresponding thiomorpholine or a cyclization of a precursor already containing the sulfone moiety. A direct approach could involve the reaction of this compound with taurine (2-aminoethanesulfonic acid) or its derivatives.
Caption: Conceptual pathway to thiomorpholine-1,1-dioxides.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for further exploration and innovation in this area. The ability to introduce the benzenesulfonamide moiety, a known pharmacophore, concurrently with the formation of a heterocyclic ring makes this reagent particularly attractive for drug discovery programs. Future work in this area could focus on expanding the scope of nucleophiles, developing asymmetric cyclization methods, and exploring the synthesis of novel, more complex heterocyclic systems derived from this invaluable starting material.
References
-
Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]
- Al-Rashood, K. A., et al. (1990). Synthesis and pharmacological properties of N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide and related compounds. Arzneimittel-Forschung, 40(11), 1242-1245.
-
Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
-
A general and convenient synthesis of N-aryl piperazines. (2005). Tetrahedron Letters, 46(34), 5771-5773. [Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). Organic Process Research & Development, 26(8), 2493–2500. [Link]
-
PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. [Link]
Derivatization of 4-(2-Chloroethyl)benzenesulfonamide for biological assays
Application Note & Protocol
Topic: Strategic Derivatization of 4-(2-Chloroethyl)benzenesulfonamide for Biological Assay Libraries
Introduction and Strategic Rationale
The benzenesulfonamide moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The power of this scaffold often lies in the sulfonamide group's ability to act as a potent zinc-binding group, making it a premier choice for designing inhibitors of metalloenzymes like carbonic anhydrases.[1]
This compound is a particularly valuable starting material for chemical library synthesis. It possesses two key points for diversification: the sulfonamide nitrogen and, more notably, the reactive 2-chloroethyl group. The terminal primary alkyl chloride is an excellent electrophile, susceptible to facile nucleophilic substitution (SN2) reactions.[3] This allows for the systematic and efficient introduction of a vast array of chemical functionalities, enabling the exploration of chemical space to identify novel bioactive compounds.
This guide provides a detailed framework for the strategic derivatization of this compound. We will focus on leveraging the reactivity of the chloroethyl group to build a library of diverse analogs and provide robust protocols for synthesis, purification, and preparation for biological screening.
Chemical Reactivity and Derivatization Strategy
The primary synthetic route for derivatization is the bimolecular nucleophilic substitution (SN2) reaction at the carbon atom bonded to the chlorine.[3] The chlorine atom is a good leaving group, and the primary carbon is sterically unhindered, favoring a direct backside attack by a nucleophile.[4]
Key Reaction: Ar-SO₂-NH-C₆H₄-CH₂CH₂-Cl + Nu⁻ → Ar-SO₂-NH-C₆H₄-CH₂CH₂-Nu + Cl⁻ (Where 'Nu' represents a wide variety of nucleophiles)
Our strategy involves reacting this compound with a curated set of nucleophiles to generate derivatives with diverse physicochemical properties (e.g., polarity, hydrogen bonding capability, charge, and size). This approach is fundamental to structure-activity relationship (SAR) studies.
Core Nucleophile Classes for Library Development:
-
Thiols (R-SH): To generate thioethers. Thiolates are excellent nucleophiles.
-
Amines (R₁R₂-NH): To generate secondary and tertiary amines.
-
Phenols (Ar-OH): To generate aryl ethers via a Williamson-ether type synthesis.
-
Azides (N₃⁻): To generate alkyl azides, which can be further modified via "click chemistry."
The overall workflow for this process is outlined in the diagram below.
Caption: High-level workflow from starting material to biological data analysis.
Core Derivatization Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory.[5] this compound and its derivatives are potential irritants and their toxicological properties have not been fully investigated.[5]
General Protocol for SN2 Derivatization with Thiols (Thioether Synthesis)
This protocol describes the synthesis of S-substituted derivatives. Thiolates are highly potent nucleophiles, and these reactions are often rapid and high-yielding.
Materials:
-
This compound (1.0 eq)
-
Desired Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound and anhydrous DMF (approx. 0.2 M concentration).
-
Add the selected thiol (1.1 eq) to the solution.
-
Add anhydrous potassium carbonate (1.5 eq). Causality: K₂CO₃ is a mild base that deprotonates the thiol to form the more nucleophilic thiolate in situ and neutralizes any HCl that might be generated.
-
Stir the reaction mixture at 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours). Self-Validation: A new, less polar spot corresponding to the product should appear, and the starting material spot should disappear.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for SN2 Derivatization with Amines
This protocol outlines the synthesis of amino derivatives. The reaction with primary or secondary amines introduces key hydrogen bond donors/acceptors.
Materials:
-
This compound (1.0 eq)
-
Desired Amine (e.g., morpholine, piperidine, benzylamine) (2.5 eq)
-
Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve this compound in acetonitrile.
-
Add the desired amine (2.5 eq). Causality: An excess of the amine is used. One equivalent acts as the nucleophile, while the other acts as a base to quench the HCl formed during the reaction, preventing the formation of the unreactive amine hydrochloride salt.
-
Heat the reaction mixture to reflux (for ACN) or ~80-90 °C (for DMSO) and monitor by TLC. These reactions may require longer reaction times (6-24 hours) compared to thiolates.
-
Upon completion, cool the mixture and concentrate under reduced pressure to remove the solvent and excess amine.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining amine hydrochloride.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography.
The reaction scheme for these primary derivatization routes is depicted below.
Caption: Key SN2 derivatization pathways for the chloroethyl group.
Characterization and Preparation for Assays
Structural Verification: All purified derivatives must be characterized to confirm their identity and purity before biological testing.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess its purity (>95% is desirable).
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by observing shifts and couplings consistent with the successful substitution.
Compound Management for Biological Assays:
-
Accurately weigh each purified compound.
-
Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).
-
Store stock solutions in appropriately labeled vials or 96-well plates at -20°C or -80°C to ensure long-term stability.
-
For assays, create intermediate "working plates" by diluting the stock solutions in an appropriate buffer. Causality: This minimizes the final concentration of DMSO in the assay, as high concentrations of DMSO can inhibit or interfere with biological systems.
Example Application: Carbonic Anhydrase Inhibition Assay
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), zinc metalloenzymes involved in various pathologies.[1] This makes a CA inhibition assay an excellent choice for screening a newly synthesized library.
Principle: The assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate anion, monitored spectrophotometrically at ~400 nm.
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: (e.g., 10 mM Tris-HCl, pH 7.4).
-
Enzyme Solution: A known concentration of human Carbonic Anhydrase II in assay buffer.
-
Substrate Solution: 4-Nitrophenyl acetate (NPA) in DMSO.
-
Test Compounds: Serial dilutions of the synthesized derivatives in assay buffer (final DMSO concentration <1%).
-
Positive Control: Acetazolamide (a known potent CA inhibitor).
-
-
Assay Procedure (96-well plate format):
-
Add buffer, enzyme solution, and test compound (or control/vehicle) to each well.
-
Incubate for a set period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the NPA substrate solution.
-
Immediately measure the absorbance at 400 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Summary Table: The results should be compiled into a clear table for structure-activity relationship (SAR) analysis.
| Compound ID | Derivative Structure (R-group) | IC₅₀ (µM) vs. hCA II |
| Parent | -Cl | >100 |
| D-01 | -S-Ph | 15.2 |
| D-02 | -S-CH₂-Ph | 8.9 |
| D-03 | -N(CH₂CH₂)₂O (Morpholine) | 25.4 |
| D-04 | -O-Ph | 45.1 |
| Control | Acetazolamide | 0.012 |
| (Note: Data is illustrative) |
References
- BenchChem. (n.d.). Biological activity of benzenesulfonamide derivatives.
-
Mahtab, U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloroethyl Benzoate.
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. Available at: [Link]
-
Ashfaq, M., et al. (2015). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions (2). YouTube. Available at: [Link]
-
PubChem. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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Safe handling and disposal procedures for 4-(2-Chloroethyl)benzenesulfonamide
An Application Note and Protocol for the Safe Handling and Disposal of 4-(2-Chloroethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chemical intermediate of significant interest in pharmaceutical and agrochemical synthesis.[1] Its bifunctional nature, incorporating both a reactive chloroethyl group and a benzenesulfonamide moiety, makes it a versatile building block. The sulfonamide group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial and diuretic drugs.[2][3] The chloroethyl group acts as an alkylating agent, enabling covalent modification of target molecules, a strategy often employed in the development of targeted therapies.
However, the very features that make this compound synthetically useful also necessitate stringent safety protocols. The presence of a reactive alkylating group suggests potential for cytotoxicity and hazardous interactions with biological systems. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The protocols herein are synthesized from established best practices for handling reactive halogenated organic compounds and sulfonamides.[4][5]
Hazard Assessment and Chemical Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a robust hazard assessment can be constructed by examining structurally analogous compounds. The primary hazards are associated with the chloroethyl group (a potential alkylating agent) and the benzenesulfonamide core, which can cause irritation.
Based on data from related compounds such as N-(2-chloroethyl)benzenesulfonamide and various chlorobenzenesulfonamides, the following hazards should be assumed[6][7]:
-
Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns with prolonged contact.[6][8]
-
Serious Eye Damage/Irritation: Poses a high risk of serious eye irritation or damage.[6][8]
-
Acute Toxicity (Oral): May be harmful or toxic if swallowed.[7]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[8]
Table 1: Chemical and Hazard Profile
| Property | Data / Classification | Source(s) |
| Molecular Formula | C₈H₁₀ClNO₂S | [7] |
| Molecular Weight | 219.69 g/mol | [7] |
| Appearance | Assumed to be a solid at room temperature. | N/A |
| GHS Hazard Class (Inferred) | Acute Toxicity, Oral (Category 4/Toxic) Skin Corrosion/Irritation (Category 2) Serious Eye Damage/Irritation (Category 1/2) Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | [6][7][8] |
| Signal Word (Anticipated) | Danger or Warning | [6][7][8] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is mandatory. The primary directive is to minimize all routes of exposure—inhalation, dermal contact, and ingestion.[9]
Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Safety Shower and Eyewash Station: Must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE): No single piece of PPE can protect against all hazards. A comprehensive ensemble is required.[10] The level of PPE depends on the task being performed.[9]
Table 2: Required PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses with side shields.[11] | Standard laboratory gloves (e.g., Nitrile). | Lab coat. | Not required. |
| Weighing (Solid) | Chemical safety goggles.[12] | Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene).[12] | Chemical-resistant lab coat with elasticated cuffs.[10] | Recommended if weighing outside of a powder-containment hood. Use a NIOSH-approved respirator with a particulate filter (e.g., N95).[13] |
| Solution Preparation & Transfer | Chemical safety goggles and a full-face shield.[11] | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Change gloves immediately if contaminated.[12] | Chemical-resistant lab coat or apron over a lab coat. | Not required if performed within a certified fume hood. |
| Spill Cleanup | Chemical safety goggles and a full-face shield.[11] | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant, disposable coveralls.[13] | A NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge and particulate pre-filter is required.[13] |
Safe Handling Protocols
Adherence to standardized protocols is crucial for minimizing exposure risk. These procedures should be incorporated into your laboratory's specific Standard Operating Procedures (SOPs).
Protocol 3.1: Weighing and Solution Preparation
Causality: This protocol is designed to contain the solid powder, which poses an inhalation risk, and prevent contact with skin and eyes during dissolution.
-
Preparation: Don the appropriate PPE as outlined in Table 2. Designate a specific area within the chemical fume hood for the procedure. Place an absorbent, disposable bench liner on the work surface.
-
Weighing:
-
Tare a suitable container on the balance.
-
Carefully transfer the required amount of this compound to the container, minimizing the creation of dust. Use a spatula and avoid tapping the container.
-
Close the primary stock bottle immediately after dispensing.
-
-
Dissolution:
-
Add the solvent to the container with the weighed solid.
-
Use a magnetic stirrer or gentle swirling to facilitate dissolution. Do not use sonication, which can generate aerosols.
-
-
Final Steps:
-
Securely cap the solution container and label it clearly with the chemical name, concentration, date, and your initials.
-
Decontaminate the spatula and any other reusable equipment by rinsing with a suitable solvent into the designated halogenated waste container.
-
Wipe the external surface of the solution container with a damp cloth before removing it from the fume hood.[14]
-
Carefully fold the disposable bench liner inward, place it in a sealed bag, and dispose of it as solid hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[4]
-
Workflow Diagram: General Handling Procedure
Caption: Workflow for handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Protocol 4.1: First-Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or they feel unwell, call a poison center or doctor immediately.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[17] Call a poison center or doctor immediately.[15]
Protocol 4.2: Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate spill cleanup PPE as detailed in Table 2.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). For solid spills, gently cover with a plastic sheet to avoid dust generation before carefully sweeping into a container. Do NOT add water.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, labeled container for halogenated organic waste.
-
Decontaminate: Clean the spill area with a detergent solution, followed by a water rinse. Collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Procedures
Proper waste management is a critical component of laboratory safety and environmental stewardship. As a halogenated organic compound, this compound requires specific disposal procedures.
Core Principle: Do not dispose of this chemical down the drain or in regular trash. All waste containing this compound must be treated as hazardous chemical waste.[15]
Protocol 5.1: Waste Segregation and Collection
-
Waste Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams. Co-mingling can complicate and significantly increase the cost of disposal.[5]
-
Waste Containers:
-
Solid Waste: Collect contaminated labware (gloves, bench liners, weigh boats) in a clearly labeled, sealed plastic bag or a dedicated solid waste container. Label as "Hazardous Waste: Halogenated Solid Waste" and list this compound as a component.
-
Liquid Waste: Collect all solutions containing the compound, as well as solvent rinses from cleaning equipment, in a dedicated, leak-proof, and shatter-resistant container. Label as "Hazardous Waste: Halogenated Liquid Waste" and list all chemical components, including solvents, by percentage.
-
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment. Keep containers closed except when adding waste.[16]
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[18] Do not accumulate excessive quantities of waste.
Disposal Decision Workflow
Caption: Decision tree for proper waste segregation and disposal.
References
-
Safely Working with Chemicals: PPE Essentials. (n.d.). Safety Storage Systems. Retrieved from [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Seton. Retrieved from [Link]
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How To Choose The Right PPE For Chemical Handling. (n.d.). Hazchem Safety. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). U.S. Department of Health & Human Services. Retrieved from [Link]
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The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Vadequimica. Retrieved from [Link]
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Benzenesulfonamide, 4-chloro-N-(2-chloroethyl)-. (n.d.). LookChem. Retrieved from [Link]
-
Interpretation Document. (2014, January 10). Pipeline and Hazardous Materials Safety Administration. Retrieved from [Link]
-
4-(2-Aminoethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
N,N-Bis(2-chloroethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
N-(2-chloroethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service. Retrieved from [Link]
-
N,N-bis(2-chloroethyl)-4-methylbenzene sulfonamide. (n.d.). PharmaCompass. Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Hazardous Drug Handling and Disposal SOP. (n.d.). University of Delaware. Retrieved from [Link]
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Sulfonamides and Sulfonamide Combinations. (n.d.). Louisiana Department of Health. Retrieved from [Link]
-
Agius, R. (1989). Occupational exposure limits for therapeutic substances. Annals of Occupational Hygiene, 33(4), 555-562. Retrieved from [Link]
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Safe handling of cytotoxic and hazardous drugs. (2007, September 1). Hospital Pharmacy Europe. Retrieved from [Link]
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Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. (n.d.). Pan American Health Organization. Retrieved from [Link]
-
Tacic, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Polovich, M., & Olsen, M. (2018). Safe handling of cytotoxic drugs. Canadian Oncology Nursing Journal, 28(2), 125-129. Retrieved from [Link]
-
Safety and handling of chemotherapeutic agents. (n.d.). BSAVA Library. Retrieved from [Link]
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (2021). International Journal of Environmental Research and Public Health, 18(11), 5897. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Chloroethyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 4-(2-Chloroethyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
Introduction: Navigating the Synthesis
The synthesis of this compound is a multi-step process that, while based on fundamental organic transformations, presents several challenges that can significantly impact yield and purity. The most direct and common route involves a two-step electrophilic aromatic substitution followed by nucleophilic substitution at the resulting sulfuryl center. This guide focuses on troubleshooting the critical stages of this pathway: the chlorosulfonation of 2-phenylethyl chloride and the subsequent amidation.
Core Synthetic Pathway
The primary route involves two key transformations. Understanding the workflow is the first step to identifying potential areas for improvement.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format.
Section 1: The Chlorosulfonation Step
This electrophilic aromatic substitution is often the most significant point of yield loss. Success hinges on precise control of reaction conditions to favor the desired para-substituted product and prevent degradation.
Q1: My chlorosulfonation reaction is producing a low yield, significant charring, or a complex, inseparable mixture. What are the likely causes?
A1: This is a classic issue stemming from the high reactivity of chlorosulfonic acid. The primary causes are almost always related to temperature control, reagent stoichiometry, or the presence of moisture.
-
Causality - Temperature: Chlorosulfonation is a highly exothermic reaction. Uncontrolled temperature spikes can lead to thermal decomposition (charring) and the formation of polysulfonated byproducts. The ethyl group is an ortho-, para-directing activator; however, at higher temperatures, the kinetic ortho-product can become more prevalent, or side-chain oxidation can occur.
-
Causality - Stoichiometry: An insufficient amount of chlorosulfonic acid will result in incomplete conversion of the starting material. Conversely, a large excess increases the risk of di-sulfonation and other side reactions, complicating purification and reducing the yield of the desired mono-sulfonylated product.
-
Causality - Moisture: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl gas. Any moisture in the glassware or starting material will consume the reagent and introduce sulfuric acid, which can lead to different, unwanted sulfonation pathways or hydration of the chloroethyl side chain.
Proven Solutions:
-
Strict Temperature Management:
-
Perform the addition of 2-phenylethyl chloride to the chlorosulfonic acid slowly, using a dropping funnel, while maintaining the reaction temperature between 0-5 °C with an ice-salt or acetone/dry ice bath.
-
After the addition is complete, allow the reaction to stir at this low temperature for a period before very gradually warming to room temperature to ensure the reaction goes to completion.
-
-
Optimize Reagent Ratio:
-
Begin with a molar ratio of approximately 3 to 4 equivalents of chlorosulfonic acid to 1 equivalent of 2-phenylethyl chloride. This ensures sufficient reagent for complete conversion while minimizing polysulfonation. See the table below for a starting point.
-
-
Ensure Anhydrous Conditions:
-
All glassware must be oven- or flame-dried immediately before use.
-
Use a freshly opened bottle of chlorosulfonic acid or one that has been stored under an inert atmosphere (e.g., nitrogen or argon).
-
Perform the reaction under a drying tube or inert atmosphere.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C (addition), then slow warm to RT | Minimizes charring and side reactions. |
| HSO₃Cl (eq.) | 3.0 - 4.0 | Drives reaction to completion, minimizes polysulfonation. |
| Reaction Time | 1-3 hours post-addition | Ensures complete conversion. |
| Atmosphere | Anhydrous (Nitrogen or Argon) | Prevents decomposition of chlorosulfonic acid. |
Q2: My analysis shows a significant amount of the ortho-isomer impurity. How can I improve para-selectivity?
A2: While the 2-chloroethyl group is sterically bulky enough to favor para-substitution, the formation of the ortho-isomer is common.
-
Causality - Steric Hindrance: The formation of the para-substituted product is thermodynamically favored due to reduced steric clash between the substituent and the incoming electrophile (-SO₂Cl). Lowering the reaction temperature gives the molecules more time to overcome the activation energy barrier for the more stable para-product, thus increasing its relative yield.
Proven Solutions:
-
Lower Reaction Temperature: Maintaining a consistently low temperature (0 °C or slightly below) throughout the addition and initial stirring phase is the most effective way to maximize para-selectivity.
-
Purification Strategy: If the ortho-isomer still forms, it can often be separated from the para-isomer by fractional crystallization. The isomers typically have different solubilities in solvents like ethanol or isopropyl alcohol. The more symmetrical para-isomer is often less soluble and will crystallize first from a carefully prepared saturated solution. For more challenging separations, flash column chromatography is effective.[1]
Section 2: The Amidation Step
The conversion of the 4-(2-chloroethyl)benzenesulfonyl chloride intermediate to the final sulfonamide is a nucleophilic substitution. The primary challenge here is preventing hydrolysis of the highly reactive sulfonyl chloride.
Q3: My amidation step has a low yield, and I isolate 4-(2-chloroethyl)benzenesulfonic acid as a major byproduct. What went wrong?
A3: This indicates that your sulfonyl chloride intermediate is hydrolyzing before it has a chance to react with ammonia.
-
Causality - Hydrolysis: Sulfonyl chlorides are highly susceptible to nucleophilic attack by water.[2] The workup of the chlorosulfonation reaction (typically quenching on ice) and the subsequent amidation step (often using aqueous ammonium hydroxide) introduce water, creating a competitive reaction pathway. The sulfonyl chloride must be protected from prolonged contact with water, especially at neutral or acidic pH where the ammonia concentration is low.
Proven Solutions:
-
Minimize Exposure to Water: After quenching the chlorosulfonation reaction on ice, immediately extract the sulfonyl chloride intermediate into a non-polar, anhydrous organic solvent like dichloromethane (DCM) or diethyl ether. Do not delay this step.
-
Use the Intermediate Immediately: The crude sulfonyl chloride, dissolved in an organic solvent, should be used directly in the amidation step without attempting to isolate it fully unless it can be done under strictly anhydrous conditions.
-
Ensure a High Concentration of Nucleophile: The amidation should be performed by adding the organic solution of the sulfonyl chloride to a vigorously stirred, ice-cold, concentrated solution of ammonium hydroxide . Using a large excess of concentrated ammonia ensures that the concentration of the ammonia nucleophile is significantly higher than that of water, favoring the desired amidation pathway.[3]
Detailed Experimental Protocol: Amidation
-
Following the chlorosulfonation workup, the crude 4-(2-chloroethyl)benzenesulfonyl chloride is extracted into DCM and dried briefly over anhydrous sodium sulfate.
-
In a separate flask, cool a sufficient volume of concentrated ammonium hydroxide (28-30%) in an ice bath. Use at least 10 equivalents relative to the starting 2-phenylethyl chloride.
-
Slowly add the DCM solution of the sulfonyl chloride dropwise to the cold, stirring ammonium hydroxide.
-
After the addition is complete, allow the mixture to stir vigorously in the ice bath for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.
-
The product, this compound, is typically a solid that will precipitate. It can be collected by filtration, washed with cold water to remove excess ammonia salts, and then with a cold non-polar solvent like hexane to remove organic impurities.
Caption: A decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product?
A1: Recrystallization is the most effective and scalable method.[4] Based on the polar nature of the sulfonamide group, a good starting solvent system would be ethanol, an ethanol/water mixture, or isopropanol. The goal is to find a solvent that dissolves the compound when hot but in which it is poorly soluble at room temperature or below.
Q2: How can I monitor the progress of the reactions?
A2: Thin-Layer Chromatography (TLC) is ideal. For the chlorosulfonation step, you can monitor the disappearance of the 2-phenylethyl chloride spot. For the amidation, you can monitor the disappearance of the sulfonyl chloride spot (which may streak due to reactivity on silica) and the appearance of the more polar sulfonamide product spot. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
Q3: What are the primary safety concerns for this synthesis?
A3: The main hazard is chlorosulfonic acid . It is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. This entire synthesis must be conducted in a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. The initial quench of the chlorosulfonation reaction on ice must be done slowly and cautiously.
References
-
Sciencemadness Discussion Board. (2025). Synthesis and Smell of 2-Phenylethyl chloride. [Link]
-
Wang, Z., et al. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. NIH National Center for Biotechnology Information. [Link]
-
YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Canadian Science Publishing. (n.d.). REARRANGEMENT STUDIES WITH C14: II. THE PREPARATION OF 2-PHENYLETHYL HALIDES. [Link]
- Google Patents. (n.d.). WO2008155777A2 - Process for preparing efletrizine.
-
PubMed. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. [Link]
-
PubMed. (2014). De-novo synthesis of 2-phenylethanol by Enterobacter sp. CGMCC 5087. [Link]
-
Academic Journals. (n.d.). Convergent preparation of 2-phenylethanol. [Link]
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
SciELO. (n.d.). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. [Link]
-
MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]
-
Pharmaffiliates. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. [Link]
-
PubMed. (2002). Biotechnological production of 2-phenylethanol. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (1970). Sulfation of synthetic linear primary alcohols with chlorosulfonic acid. [Link]
-
PubMed. (2024). [Advances in synthesis of 2-phenylethanol]. [Link]
-
ResearchGate. (n.d.). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. [Link]
-
MDPI. (n.d.). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. [Link]
-
PubMed Central. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]
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Identifying and minimizing side products in 4-(2-Chloroethyl)benzenesulfonamide reactions
Welcome to the technical support center for the synthesis and purification of 4-(2-Chloroethyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound. Each answer provides a causal explanation and actionable steps for resolution.
Question 1: My final yield of this compound is significantly lower than expected. What are the likely causes?
Answer:
Low yield is a common issue that can stem from several factors throughout the synthetic process, primarily during the electrophilic aromatic substitution (chlorosulfonation) and the subsequent workup.
Primary Causes & Solutions:
-
Incomplete Chlorosulfonation Reaction: The reaction between 2-phenylethyl chloride and chlorosulfonic acid may not have gone to completion.
-
Causality: Insufficient reaction time, suboptimal temperature, or inadequate mixing can lead to unreacted starting material. The electrophile in this reaction, SO₂Cl⁺, is generated from an equilibrium involving chlorosulfonic acid, and conditions must favor its formation and reaction.[1]
-
Solution:
-
Reaction Time & Temperature: Ensure the reaction is stirred at the recommended temperature (typically 0-5 °C for the initial addition, followed by a period at room temperature) for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Stoichiometry: A stoichiometric excess of chlorosulfonic acid (typically 3-5 equivalents) is often required to drive the reaction to completion.[2]
-
-
-
Formation of Isomeric Side Products: The ethylbenzene moiety is an ortho, para-director in electrophilic aromatic substitution.[3][4] This means that alongside your desired para-substituted product, the ortho-isomer, 2-(2-Chloroethyl)benzenesulfonamide, is likely forming.
-
Causality: The electronic and steric properties of the 2-chloroethyl group direct the incoming electrophile to both the ortho and para positions. While the para isomer is often the major product due to reduced steric hindrance, significant amounts of the ortho isomer can form, reducing the isolated yield of the desired product.[5]
-
Solution:
-
Temperature Control: Lower reaction temperatures can sometimes increase the selectivity for the para isomer.
-
Purification: Efficient purification is key. The isomers often have different physical properties (e.g., polarity, crystal packing), which can be exploited for separation by column chromatography or fractional crystallization.
-
-
-
Hydrolysis of the Sulfonyl Chloride Intermediate: The key intermediate, 4-(2-chloroethyl)benzenesulfonyl chloride, is highly susceptible to hydrolysis, converting it to the inactive 4-(2-chloroethyl)benzenesulfonic acid.[6][7]
-
Causality: Exposure to water, especially at elevated temperatures during the workup phase, will rapidly hydrolyze the reactive sulfonyl chloride group (-SO₂Cl) to a sulfonic acid group (-SO₃H).
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture.
-
Controlled Quenching: The reaction mixture must be quenched by slowly adding it to a large volume of ice-water, rather than adding water to the reaction mixture. This keeps the temperature low and dilutes the acid quickly, minimizing hydrolysis.[8][9]
-
Efficient Extraction: After quenching, immediately extract the sulfonyl chloride intermediate into a non-polar organic solvent (e.g., dichloromethane, ethyl acetate) to separate it from the aqueous acidic phase.
-
-
-
Losses During Workup and Purification: Mechanical losses and suboptimal purification techniques can significantly reduce the final isolated yield.
-
Solution: Ensure efficient extraction with an appropriate solvent and minimize transfers. Optimize your purification protocol (see FAQ section below).
-
Question 2: My NMR spectrum shows more aromatic signals than expected. How do I identify the major impurity?
Answer:
The most probable impurity causing additional aromatic signals is the ortho-isomer, 2-(2-Chloroethyl)benzenesulfonamide.
Identification Strategy:
-
¹H NMR Analysis:
-
Desired Product (Para-isomer): The aromatic region will show a characteristic AA'BB' system, which often appears as two distinct doublets (each integrating to 2H) due to the symmetry of the para-substitution.
-
Ortho-isomer Impurity: The aromatic region will be more complex, showing a multiplet pattern for four distinct aromatic protons.
-
-
HPLC-MS Analysis:
-
Method: A reverse-phase HPLC method can separate the ortho and para isomers. They will have identical mass-to-charge (m/z) ratios in the mass spectrum but will exhibit different retention times.
-
Interpretation: The para isomer is typically less polar and will therefore have a longer retention time on a standard C18 column compared to the more polar ortho isomer.
-
Workflow for Isomer Identification
Caption: Workflow for identifying isomeric impurities.
Question 3: I have a significant amount of a water-soluble byproduct. What is it and how can I avoid it?
Answer:
A highly water-soluble byproduct is almost certainly the sulfonic acid, 4-(2-chloroethyl)benzenesulfonic acid, formed via hydrolysis of the sulfonyl chloride intermediate.
Mechanism of Formation:
The sulfonyl chloride group is a potent electrophile. The sulfur atom is attacked by the nucleophilic oxygen atom of water, leading to the displacement of the chloride ion and the formation of the sulfonic acid.
Prevention and Minimization Protocol:
-
Strict Anhydrous Conditions:
-
Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents if the reaction is performed in a co-solvent. Chlorosulfonic acid is often used as both reactant and solvent.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.
-
-
Controlled Workup:
-
Quenching: Prepare a beaker with a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice. This ensures the temperature remains low (~0 °C), significantly slowing the rate of hydrolysis.[10]
-
Temperature: Do not allow the quench mixture to warm up. Proceed immediately to the next step.
-
-
Rapid Extraction:
-
Transfer the cold quench mixture to a separatory funnel.
-
Extract the product into a water-immiscible organic solvent (e.g., dichloromethane) multiple times to ensure complete removal from the aqueous phase.
-
Wash the combined organic layers with cold brine to remove residual water, then dry thoroughly over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
| Parameter | Suboptimal Condition (Promotes Hydrolysis) | Optimal Condition (Minimizes Hydrolysis) |
| Glassware | Wet or air-dried | Oven-dried, cooled under inert gas |
| Atmosphere | Open to air | Inert (Nitrogen or Argon) |
| Quenching | Adding water to the reaction flask | Adding reaction mixture to ice-water |
| Temperature | Allowing the mixture to warm during workup | Maintaining temperature at or below 5 °C |
| Extraction | Delayed or inefficient extraction | Immediate and thorough extraction |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis is a two-step process. The first and most critical step is the chlorosulfonation of 2-phenylethyl chloride, which is an electrophilic aromatic substitution (EAS) reaction.[11] The second step is the amination of the resulting sulfonyl chloride.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. colorado.edu [colorado.edu]
- 5. The sulfonation of ethylbenzene is an electrophilic aromatic subs... | Study Prep in Pearson+ [pearson.com]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing temperature and reaction time for 4-(2-Chloroethyl)benzenesulfonamide synthesis
Welcome to the technical support center for the synthesis of 4-(2-Chloroethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common issues encountered during this multi-step synthesis. The information herein is synthesized from established chemical principles and field-proven insights to ensure both accuracy and applicability.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A reliable and frequently employed route starts from 2-phenylethanol. The synthesis involves three key transformations:
-
Chlorosulfonation: An electrophilic aromatic substitution where 2-phenylethanol is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group (-SO₂Cl) at the para-position of the benzene ring.
-
Amidation: The resulting 4-(2-hydroxyethyl)benzenesulfonyl chloride is then reacted with an ammonia source to form the sulfonamide (-SO₂NH₂).
-
Chlorination: The terminal hydroxyl group of the ethyl side chain is converted to a chloride using a suitable chlorinating agent, yielding the final product.
Q2: What are the critical parameters to control in this synthesis?
A2: The most critical parameters are temperature and reaction time for each step. Stoichiometry of reagents and rigorous exclusion of moisture are also paramount. For instance, chlorosulfonation is highly exothermic and requires strict low-temperature control to prevent side reactions.[1]
Q3: What kind of yield and purity can I realistically expect?
A3: With optimized protocols, the overall yield from 2-phenylethanol can range from 55% to 70%. Purity, as determined by techniques like HPLC and NMR, should exceed 95% after final purification steps such as recrystallization or column chromatography.
Q4: How should I monitor the progress of each reaction step?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring reaction progress. For example, in the amidation step, the disappearance of the starting sulfonyl chloride spot and the appearance of the more polar sulfonamide product spot indicates reaction completion. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of reaction mixtures.[2]
Experimental Workflow and Protocols
The following section details the step-by-step methodology for the synthesis.
Diagram: Synthetic Workflow
Caption: Overall synthetic pathway for this compound.
Protocol 1: Synthesis of 4-(2-Hydroxyethyl)benzenesulfonamide (Steps 1 & 2)
-
Setup: Equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a thermometer. Ensure all glassware is thoroughly dried to prevent hydrolysis of reagents.[1]
-
Chlorosulfonation:
-
Charge the flask with chlorosulfonic acid (4.0 eq). Cool the flask to 0 °C in an ice-salt bath.
-
Add 2-phenylethanol (1.0 eq) dropwise via the dropping funnel over 1-1.5 hours, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.
-
After the addition is complete, let the mixture stir at 0-5 °C for an additional 2 hours.
-
-
Work-up & Amidation:
-
In a separate, larger flask, prepare a mixture of crushed ice and concentrated aqueous ammonia (10 eq).
-
Very slowly and carefully, pour the cold reaction mixture from the chlorosulfonation step into the ice-ammonia slurry with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood. The temperature should be maintained below 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
A white precipitate of 4-(2-hydroxyethyl)benzenesulfonamide will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product under vacuum. It can be used in the next step without further purification or recrystallized from an ethanol/water mixture if needed.
-
Protocol 2: Synthesis of this compound (Step 3)
-
Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl gas), suspend the dried 4-(2-hydroxyethyl)benzenesulfonamide (1.0 eq) in thionyl chloride (SOCl₂, 3.0 eq).
-
Reaction:
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heat the mixture to reflux (approx. 76 °C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC.
-
-
Work-up & Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Add ice-cold water to the residue to quench any remaining reactive species and precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.
-
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Diagram: Troubleshooting Decision Tree
Sources
Best practices for the storage and handling of 4-(2-Chloroethyl)benzenesulfonamide to prevent degradation
A Guide to Optimal Storage, Handling, and Stability for Researchers
Welcome to the technical support guide for 4-(2-Chloroethyl)benzenesulfonamide. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This document provides in-depth, field-proven best practices for the storage and handling of this compound, focusing on the chemical principles that govern its stability to help you prevent degradation and troubleshoot potential issues.
Section 1: Chemical Profile and Intrinsic Stability
Understanding the molecular structure of this compound is fundamental to appreciating its handling requirements. The molecule possesses two key functional groups that dictate its reactivity and potential degradation pathways: the benzenesulfonamide group and the 2-chloroethyl side chain.
-
Benzenesulfonamide Group: This group is generally stable under neutral conditions. However, the nitrogen-hydrogen bonds are weakly acidic, and the sulfur atom is electrophilic, making it susceptible to reaction under strongly basic or acidic conditions, though this typically requires harsh treatment.
-
2-Chloroethyl Group: This is the primary site of potential degradation. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is the principal reason for the stringent storage and handling recommendations that follow.
| Property | Value |
| Molecular Formula | C₈H₁₀ClNO₂S[1] |
| CAS Number | 5378-85-8[1] |
| Appearance | Typically a solid powder (form may vary)[2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and nucleophiles[3] |
Potential Degradation Pathways
The primary degradation pathway of concern is the nucleophilic substitution at the chloroethyl side chain. The most common laboratory nucleophile is water (hydrolysis), leading to the formation of the corresponding alcohol, 4-(2-hydroxyethyl)benzenesulfonamide. Other nucleophiles present in reaction mixtures (e.g., amines, thiols) can also displace the chloride.
Caption: Potential degradation pathways for this compound.
Section 2: Best Practices for Storage
Proper storage is the first line of defense against chemical degradation. The goal is to minimize exposure to agents that can initiate the degradation pathways described above.
| Storage Parameter | Recommendation | Rationale (The "Why") |
| Temperature | 2-8°C [4] | Low temperatures slow down the rate of all chemical reactions, including hydrolysis and other degradation pathways. Storing in a refrigerator is a standard and effective practice. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) [4] | This displaces atmospheric moisture and oxygen. Moisture is a key reactant in the hydrolysis pathway. While not highly susceptible to oxidation, an inert atmosphere is a best practice for long-term stability of reactive intermediates. |
| Container | Tightly sealed, amber glass vial or bottle. | A tight seal prevents the ingress of moisture and air from the storage environment.[5] Amber glass protects the compound from potential photolytic degradation, a general best practice for complex organic molecules. |
| Location | A dry, well-ventilated, designated chemical storage area.[3] | Storing in a dry location provides a secondary barrier against moisture. Proper ventilation is a critical safety measure for handling any chemical.[3] |
Section 3: Best Practices for Handling
Safe and proper handling techniques are crucial both for user safety and for maintaining the integrity of the compound during experimental use.
Protocol 1: Weighing and Dispensing the Solid Compound
-
Preparation: Before opening the container, allow it to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and accelerate degradation.
-
Environment: Handle the solid in a well-ventilated area or a chemical fume hood.[6] To minimize moisture exposure, perform quick operations or use a glove box/bag flushed with inert gas if the experiment is highly sensitive to the starting material's purity.
-
Dispensing: Use clean, dry spatulas and weighing vessels. Avoid introducing any contaminants into the main stock bottle.
-
Resealing: Immediately after dispensing, securely close the container. For optimal long-term storage, consider flushing the headspace of the container with an inert gas like argon or nitrogen before resealing.
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3][6]
Protocol 2: Preparing Solutions
-
Solvent Choice: Use only anhydrous, high-purity solvents. The presence of water in the solvent is a primary driver of degradation. Aprotic solvents (e.g., anhydrous DMF, DMSO, Acetonitrile) are generally preferred over protic solvents (e.g., methanol, ethanol) if the compound is not being immediately used in a reaction that consumes it.
-
Procedure:
-
Add the anhydrous solvent to a clean, dry flask, preferably under an inert atmosphere.
-
Add the pre-weighed this compound to the solvent with stirring until fully dissolved.
-
-
Storage of Solutions: Stock solutions are not recommended for long-term storage. The compound is significantly less stable in solution than as a solid. If a stock solution must be prepared, it should be made fresh for each experiment. If short-term storage (e.g., <24 hours) is necessary, store the solution tightly sealed at 2-8°C and under an inert atmosphere.
Section 4: Troubleshooting Guide
This section addresses common problems that may arise from improper storage or handling, leading to compound degradation.
Caption: Troubleshooting flowchart for issues related to starting material integrity.
Q1: I ran a reaction and my yield was significantly lower than expected. Could my this compound have degraded?
A: Yes, this is a strong possibility. If the compound has degraded, a portion of the material is no longer the active starting material, leading to lower yields. The primary culprit is often hydrolysis due to exposure to moisture during storage or handling.
-
Recommended Action: Before re-running the reaction, verify the purity of your starting material. A simple method is to check the melting point; a broad or depressed melting range compared to the literature value (if available) suggests impurities. For a more definitive answer, analyze a small sample by LC-MS to look for the mass of the parent compound and potential degradation products (e.g., the hydrolyzed alcohol, M+18 relative to the parent).
Q2: My solid compound, which was a white powder, now appears clumpy and slightly off-color. What does this mean?
A: This is a physical indicator of potential degradation. Clumping often signifies the absorption of atmospheric moisture, which can lead to hydrolysis. A color change can also indicate the formation of minor impurities or degradation products. The material should be considered suspect.
-
Recommended Action: Do not use the material for sensitive experiments. If possible, compare it to a fresh, unopened vial. It is advisable to discard the suspect material according to your institution's waste disposal guidelines and use a new batch.[3]
Q3: I see an unexpected peak in my HPLC/LC-MS analysis of a crude reaction mixture that doesn't correspond to my product or other reagents. Could it be from the starting material?
A: Absolutely. If a portion of the this compound degraded before the reaction began, the degradation product could be carried through the reaction and appear as an impurity in the final analysis. For example, the hydrolysis product, 4-(2-hydroxyethyl)benzenesulfonamide, might be unreactive under your specific conditions and would appear as a persistent impurity.
-
Recommended Action: Run a control analysis of your starting material dissolved in your reaction solvent (without other reagents) and analyze it by HPLC or LC-MS. This will confirm if the impurity originates from the starting material itself.
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this compound? A: Based on data for structurally related compounds, this compound should be handled as a hazardous substance. It may cause skin and serious eye irritation.[7][8] As an alkylating agent, it should be handled with care to avoid inhalation, ingestion, and skin contact.[3] Always handle it in a well-ventilated area and wear appropriate PPE.[3][6]
Q2: Can I store this compound in solution to save time? A: This is strongly discouraged for anything other than immediate or very short-term use (<24 hours). The compound is far more susceptible to degradation when in solution. Always prioritize preparing solutions fresh from the solid material for each experiment to ensure consistency and reproducibility.
Q3: How can I confirm the purity of a newly received bottle? A: Reputable suppliers provide a Certificate of Analysis (CoA) with purity data. For your own verification, you can perform a proton NMR (¹H NMR) to confirm the structure or run an LC-MS to confirm the mass and absence of major impurities. Measuring the melting point is also a quick and useful indicator of purity.
Q4: Is this compound sensitive to light? A: While there is no specific data indicating extreme photosensitivity, it is a general best practice in organic chemistry to store all reactive intermediates and complex molecules in amber vials to protect them from potential long-term degradation by UV light.[5]
References
-
Pharmaffiliates, 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide. [Link]
-
Pharmaffiliates, N,N-Bis(2-chloroethyl)benzenesulfonamide. [Link]
Sources
- 1. 5378-85-8 | this compound - AiFChem [aifchem.com]
- 2. 4-(2-Aminoethyl)benzenesulfonamide 99 35303-76-5 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. fishersci.com [fishersci.com]
- 6. [N,N-Bis(2-chloroethyl)benzenesulfonamide | CAS No: 58023-19-1 [aquigenbio.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: Characterization of Common Impurities in Crude 4-(2-Chloroethyl)benzenesulfonamide
This technical guide is designed for researchers, scientists, and drug development professionals working with 4-(2-Chloroethyl)benzenesulfonamide. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed analytical protocols to identify and characterize common impurities found in the crude product. The information herein is based on established principles of organic synthesis, reaction mechanisms, and modern analytical techniques.
Introduction: The Synthetic Landscape and Impurity Genesis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from various sources, including unreacted starting materials, byproducts from side reactions, and degradation of the desired product. Understanding the synthetic route is paramount to predicting and identifying these impurities.
A highly probable synthetic pathway to this compound involves a two-step process:
-
Chlorosulfonation of 2-Phenylethanol: 2-Phenylethanol is reacted with a chlorosulfonating agent, typically chlorosulfonic acid, to produce 4-(2-chloroethyl)benzene-1-sulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is then reacted with ammonia to yield the final product, this compound.
This process, while effective, can lead to the formation of several process-related impurities.
Visualizing the Synthetic Pathway and Impurity Formation
Figure 1: Plausible synthetic route for this compound and the genesis of common impurities.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the analysis and purification of crude this compound.
Q1: My HPLC chromatogram shows several unexpected peaks. What are the most likely impurities I should be looking for?
A1: Based on the synthetic pathway, the most common impurities in crude this compound are:
-
Process-Related Impurities:
-
Unreacted Starting Materials: 2-Phenylethanol.
-
Unreacted Intermediate: 4-(2-Chloroethyl)benzene-1-sulfonyl chloride.
-
Isomeric Impurities: 2-(2-Chloroethyl)benzenesulfonamide (the ortho-isomer). The chlorosulfonation of 2-phenylethanol is primarily para-directing; however, small amounts of the ortho-isomer can be formed.
-
Byproducts: Bis(4-(2-chloroethyl)phenyl) sulfone, which can form from the reaction of the sulfonyl chloride intermediate with another molecule of 2-phenylethanol under acidic conditions.
-
-
Degradation-Related Impurities:
-
Hydrolysis Product: 4-(2-Chloroethyl)benzenesulfonic acid, formed by the hydrolysis of the sulfonyl chloride intermediate or the final product.
-
Dimeric Impurity: N-(4-(2-chloroethyl)phenyl)sulfonyl-4-(2-chloroethyl)benzenesulfonamide, which can arise from the reaction of the product with the sulfonyl chloride intermediate.
-
Q2: I am having trouble achieving good separation of the main peak from a closely eluting impurity in my reverse-phase HPLC method. What can I do?
A2: This is a common challenge, often due to the presence of the ortho-isomer. Here are some troubleshooting steps:
-
Optimize Mobile Phase Composition:
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can improve resolution.
-
Organic Modifier: Experiment with different organic modifiers. If you are using acetonitrile, try methanol, or a mixture of both. Their different selectivities can alter the elution order and improve separation.
-
-
Adjust pH: The pH of the mobile phase can significantly impact the retention of acidic or basic impurities. For the hydrolysis product, 4-(2-chloroethyl)benzenesulfonic acid, a lower pH (e.g., pH 2.5-3.5 using a phosphate or formate buffer) will suppress its ionization and may improve peak shape and resolution.
-
Column Chemistry:
-
Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase. These offer different retention mechanisms that can enhance selectivity for closely related compounds.
-
-
Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, sometimes leading to better resolution. However, be mindful of the stability of your analyte at higher temperatures.
Q3: My mass spectrometry data shows a peak with the same mass-to-charge ratio (m/z) as my product but a different retention time. What could this be?
A3: This strongly suggests the presence of an isomer. In this case, the most likely candidate is the 2-(2-Chloroethyl)benzenesulfonamide (ortho-isomer). To confirm its identity, you would need to:
-
High-Resolution Mass Spectrometry (HRMS): Confirm that the elemental composition is identical to the main product.
-
Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of the para and ortho isomers may be different, providing structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive technique for distinguishing isomers. The aromatic region of the ¹H NMR spectrum will show different splitting patterns for the para and ortho substituted benzene rings.
Q4: I observe a peak that tails significantly in my chromatogram. How can I improve the peak shape?
A4: Peak tailing is often caused by secondary interactions with the stationary phase or by the presence of acidic or basic functional groups.
-
Acidic Impurities: The hydrolysis product, 4-(2-chloroethyl)benzenesulfonic acid, is a strong acid and can exhibit poor peak shape. As mentioned in A2, lowering the mobile phase pH is crucial.
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes. Using a high-purity, end-capped column can minimize these interactions. Alternatively, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the silanol groups, but this may not be compatible with MS detection.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.
Impurity Characterization Guide
A multi-technique approach is essential for the unambiguous identification and characterization of impurities.
Summary of Potential Impurities and Analytical Data
| Impurity Name | Probable Origin | Expected m/z [M+H]⁺ | Key ¹H NMR Signals (Predicted) |
| 2-Phenylethanol | Starting Material | 123.07 | ~2.8 ppm (t, 2H), ~3.8 ppm (t, 2H), ~7.2-7.4 ppm (m, 5H) |
| 4-(2-Chloroethyl)benzene-1-sulfonyl chloride | Intermediate | 222.98 | ~3.2 ppm (t, 2H), ~3.8 ppm (t, 2H), ~7.6 ppm (d, 2H), ~8.0 ppm (d, 2H) |
| 2-(2-Chloroethyl)benzenesulfonamide | Isomeric Impurity | 220.03 | Aromatic region will show a complex multiplet, different from the two doublets of the para-isomer. |
| Bis(4-(2-chloroethyl)phenyl) sulfone | Byproduct | 345.03 | Aromatic protons will show two distinct doublets. |
| 4-(2-Chloroethyl)benzenesulfonic acid | Hydrolysis Product | 221.01 | Aromatic protons will show two doublets. The sulfonic acid proton may be exchangeable. |
| N-(4-(2-chloroethyl)phenyl)sulfonyl-4-(2-chloroethyl)benzenesulfonamide | Dimeric Impurity | 422.02 | Complex aromatic region and multiple triplets for the chloroethyl groups. |
Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method provides a starting point for the separation of this compound and its common impurities.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the crude sample in a 1:1 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
Use the same HPLC conditions as above, but with a mass spectrometer as the detector.
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.
-
Scan Range: m/z 100-500
-
Data Analysis: Extract ion chromatograms for the expected m/z values of the impurities listed in the table above. Perform MS/MS fragmentation on the parent ions to obtain structural information.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve approximately 10-20 mg of the crude product or isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
¹H NMR: Provides information on the proton environment, including the characteristic splitting patterns of the aromatic protons which are crucial for identifying isomers.
-
¹³C NMR: Shows the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming the structure of unknown impurities by establishing connectivity between protons and carbons. For example, an HMBC experiment can show the correlation between the protons of the chloroethyl group and the carbons of the benzene ring, confirming their attachment.
-
Visualizing the Analytical Workflow
Figure 2: A typical analytical workflow for the characterization of impurities.
Conclusion
The characterization of impurities in crude this compound requires a systematic approach that combines an understanding of the synthetic process with the application of modern analytical techniques. This guide provides a framework for identifying potential impurities, troubleshooting common analytical challenges, and confirming the structures of unknown compounds. By following these guidelines, researchers can ensure the quality and purity of this important synthetic intermediate.
References
-
Synthesis of Sulfonamides: For general procedures on sulfonamide synthesis, which forms the basis for predicting side reactions, please refer to
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
- Source: Wiley
-
URL: [Link]
-
Impurity Profiling in Pharmaceuticals: For regulatory context and general methodologies on impurity profiling, the ICH guidelines are the authorit
- Title: ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)
- Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
-
URL: [Link]
-
Analytical Techniques for Impurity Identification: For an overview of analytical techniques used in impurity profiling.
- Title: Recent Trends in Analytical Techniques for Impurity Profiling
- Source: Biomedical Journal of Scientific & Technical Research
-
URL: [Link]
-
HPLC Troubleshooting: For practical guidance on resolving common HPLC issues.
- Title: HPLC Troubleshooting Guide
- Source: Scion Instruments
-
URL: [Link]
-
Spectroscopic Data of Related Compounds: For reference spectra of potential starting m
Technical Support Center: Enhancing Regioselectivity in Reactions of 4-(2-Chloroethyl)benzenesulfonamide
Welcome to the technical support center for 4-(2-Chloroethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile reagent. Here, we address common challenges in achieving desired regioselectivity, offering troubleshooting advice and detailed protocols to optimize your synthetic outcomes.
Introduction: The Challenge of Regioselectivity
This compound is a valuable building block in medicinal chemistry, notably in the synthesis of various bioactive compounds.[1][2] However, its utility is often complicated by the presence of multiple reactive sites, leading to challenges in controlling the regioselectivity of reactions. The primary issue arises from the ambident nature of the sulfonamide group, which can undergo reaction at either the nitrogen or oxygen atoms, in competition with substitution at the chloroethyl side chain. Understanding the factors that govern this selectivity is paramount to successful synthesis.
This guide will delve into the mechanistic principles at play and provide practical, field-proven strategies to direct your reactions toward the desired constitutional isomer.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments.
FAQ 1: My reaction with a nitrogen nucleophile is giving a mixture of N-alkylation at the sulfonamide and substitution of the chloride. How can I favor substitution at the chloroethyl group?
Answer:
This is a classic case of competing nucleophilic attack. To favor substitution at the primary alkyl chloride over reaction at the sulfonamide nitrogen, you need to carefully consider your reaction conditions. The sulfonamide nitrogen, once deprotonated, is a potent nucleophile.
Underlying Principle: The reactivity of the sulfonamide nitrogen can be modulated by the choice of base and solvent. A strong base will readily deprotonate the sulfonamide, increasing its nucleophilicity.
Troubleshooting Steps & Protocol:
-
Employ a Milder Base: Instead of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), consider using a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are sufficient to facilitate the substitution reaction without significantly deprotonating the sulfonamide.
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate Sₙ2 reactions at the alkyl chloride.[5]
-
Protecting Group Strategy: If the above methods are insufficient, consider a protecting group for the sulfonamide. A simple and effective strategy is N-acetylation, which can be reversed under hydrolytic conditions.[6]
Protocol: Selective Sₙ2 Reaction with a Primary Amine
-
Objective: To selectively form a secondary amine by reacting this compound with a primary amine at the chloroethyl position.
-
Reagents:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound in DMF, add the primary amine and potassium carbonate.
-
Stir the reaction mixture at 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
FAQ 2: I am trying to perform a direct amination of the chloroethyl group using ammonia, but I am getting low yields and multiple byproducts. What is the best approach for this transformation?
Answer:
Direct amination of alkyl halides with ammonia is often problematic due to the formation of over-alkylation products (secondary and tertiary amines, and even quaternary ammonium salts).[7][8] The desired primary amine product is often more nucleophilic than ammonia itself.
Underlying Principle: To avoid over-alkylation, a superior method is the Gabriel synthesis, which utilizes a phthalimide anion as an ammonia surrogate.[7][8][9] This method reliably produces primary amines from primary alkyl halides.[7][9]
Troubleshooting Steps & Protocol:
The Gabriel synthesis is a robust two-step process that ensures the formation of the primary amine without the risk of over-alkylation.[5][7][8][10]
Protocol: Gabriel Synthesis of 4-(2-Aminoethyl)benzenesulfonamide
-
Step 1: N-Alkylation of Potassium Phthalimide
-
Reagents:
-
This compound (1.0 eq)
-
Potassium phthalimide (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and potassium phthalimide in DMF.
-
Heat the mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water to precipitate the N-alkylated phthalimide intermediate.
-
Filter the solid, wash with water, and dry.
-
-
-
Step 2: Hydrazinolysis (Ing-Manske Procedure) [10]
-
Reagents:
-
N-alkylated phthalimide intermediate from Step 1 (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O) (2.0 eq)
-
Ethanol
-
-
Procedure:
-
Suspend the N-alkylated phthalimide in ethanol.
-
Add hydrazine hydrate and reflux the mixture. A precipitate of phthalhydrazide will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
-
The product can be further purified by recrystallization or column chromatography.
-
-
FAQ 3: My reaction is showing evidence of N-alkylation versus S-alkylation at the sulfonamide. How can I control this regioselectivity?
Answer:
The sulfonamide anion is an ambident nucleophile, meaning it can react at either the nitrogen or one of the oxygen atoms.[11][12][13][14][15] The regioselectivity of this reaction is governed by the Hard and Soft Acid-Base (HSAB) principle.[11][12][14]
Underlying Principle (HSAB):
-
Nitrogen (N): The nitrogen atom is a "soft" nucleophilic center. It will preferentially react with "soft" electrophiles.
-
Oxygen (O): The oxygen atoms are "hard" nucleophilic centers. They will preferentially react with "hard" electrophiles.
Primary alkyl halides, like the chloroethyl group in your starting material, are considered soft electrophiles. Therefore, under kinetically controlled conditions, N-alkylation is generally favored.
Troubleshooting and Control Strategies:
| Factor | Condition Favoring N-Alkylation (Soft Attack) | Condition Favoring O-Alkylation (Hard Attack) | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, Acetone) | Protic (e.g., Ethanol, Water) | Protic solvents solvate the "hard" oxygen center through hydrogen bonding, hindering its reactivity and favoring attack from the "softer" nitrogen.[11][14] |
| Counter-ion | K⁺, Na⁺ | Ag⁺ | Silver ions can coordinate with the leaving group, promoting an Sₙ1-like mechanism which generates a harder carbocation electrophile, favoring attack by the "hard" oxygen. |
| Temperature | Lower Temperatures | Higher Temperatures | Lower temperatures generally favor the kinetically controlled product (N-alkylation). |
Visualizing Reaction Control
To better understand the decision-making process for controlling regioselectivity, the following workflow can be utilized.
Caption: Decision workflow for controlling regioselectivity.
Summary of Key Experimental Parameters
The table below summarizes the key parameters and their influence on the regiochemical outcome of reactions with this compound.
| Parameter | Influence on Regioselectivity | Recommended Conditions for Substitution at Chloroethyl Group |
| Base | Strong bases deprotonate the sulfonamide, increasing its nucleophilicity. | Mild, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃). |
| Solvent | Polar aprotic solvents favor Sₙ2 reactions. Protic solvents can hinder the reactivity of hard nucleophiles. | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). |
| Temperature | Higher temperatures can lead to side reactions and decreased selectivity. | Moderate temperatures (e.g., 60-80 °C). |
| Nucleophile | Bulky nucleophiles may favor reaction at the less sterically hindered sulfonamide nitrogen. | Use of ammonia surrogates like phthalimide for primary amine synthesis. |
Conclusion
Enhancing the regioselectivity of reactions involving this compound is achievable through a systematic approach to experimental design. By carefully selecting the base, solvent, and temperature, and by employing protective group strategies like the Gabriel synthesis when necessary, researchers can effectively direct the reaction to the desired outcome. This guide provides a foundation for troubleshooting common issues and optimizing synthetic protocols. For further inquiries, please consult the referenced literature.
References
-
Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. Retrieved from [Link]
-
Maharaja College, Ara. (2025, November 7). Ambident Nucleophiles and Regioselectivity. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Regioselectivity of the coupling between radicals and ambident nucleophiles. A theoretical study. RSC Publishing. Retrieved from [Link]
-
YouTube. (2024, February 12). Ambident nucleophiles and regioselectivity. Retrieved from [Link]
-
Sakata, T., Seki, N., Yomogida, K., Yamagishi, H., Otsuki, A., Inoh, C., & Yamataka, H. (n.d.). Origin of Regioselectivity in the Reactions of Nitronate and Enolate Ambident Anions. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2- aminoethyl)benzsulfamide.
-
SciELO. (n.d.). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]
-
NIH. (n.d.). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PMC. Retrieved from [Link]
-
Marcel Dekker, Inc. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin. Retrieved from [Link]
- Google Patents. (n.d.). US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
-
ACS Publications. (2019, February 21). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
NIH. (2023, May 23). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. PMC. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Retrieved from [Link]
-
Wikipedia. (n.d.). Regioselectivity. Retrieved from [Link]
-
Chemical Society Reviews. (2010, September 28). Direct amination of aryl halides with ammonia. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). US4874894A - Process for the production of benzenesulfonamides.
-
Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions. Retrieved from [Link]
-
PubMed. (2024, December 5). Copper(II)-Catalyzed Amination of Aryl Chlorides in Aqueous Ammonia. Retrieved from [Link]
-
NIH. (n.d.). Reactions of 4-[Bis(2-chloroethyl)amino]benzenebutanoic acid (chlorambucil) with DNA. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-chloroethyl)benzenesulfonamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide. Retrieved from [Link]
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- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide - Google Patents [patents.google.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Resolving Peak Tailing and Broadening in the HPLC Analysis of 4-(2-Chloroethyl)benzenesulfonamide
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of 4-(2-Chloroethyl)benzenesulfonamide. As an analyst, achieving a sharp, symmetrical peak is paramount for accurate quantification and method validation. However, the unique chemical properties of sulfonamides can often lead to frustrating chromatographic issues like peak tailing and broadening.
This document moves beyond a simple list of fixes. It delves into the physicochemical principles governing these issues, providing you with the expert insights needed to not only solve the immediate problem but also to build robust analytical methods from the ground up. We will explore the causality behind each troubleshooting step, ensuring your experimental choices are deliberate and effective.
Section 1: Understanding the Core Problem
Q1: Why is this compound prone to peak tailing in reversed-phase HPLC?
A1: The tendency of this compound to exhibit peak tailing is rooted in its molecular structure and its interaction with the HPLC stationary phase. The primary cause is the presence of multiple retention mechanisms occurring simultaneously.[1][2]
-
Primary Retention Mechanism: In reversed-phase chromatography, the primary goal is to separate molecules based on their hydrophobicity. The benzene ring and the chloroethyl group of your analyte interact with the nonpolar stationary phase (e.g., C18) through hydrophobic interactions. This is the desired mechanism that should dictate retention time.
-
Secondary, Undesirable Mechanism: The critical feature is the sulfonamide functional group (-SO₂NH-). This group is polar and contains a slightly acidic proton. Most reversed-phase columns are built on a silica backbone, which inevitably contains residual silanol groups (Si-OH).[3] At mobile phase pH levels above approximately 3-4, these silanols can deprotonate to become ionized (Si-O⁻).[4][5] These negatively charged sites can then engage in strong secondary ionic interactions with the polar sulfonamide group of your analyte.[1]
This secondary interaction is stronger and has different kinetics than the primary hydrophobic interaction. As a result, a portion of the analyte molecules are delayed as they pass through the column, leading to a "tail" on the backside of the peak.[5] This phenomenon is particularly pronounced on older, Type A silica columns or columns with poor end-capping.[2][6][7]
Caption: Analyte interactions with the stationary phase.
Section 2: A Systematic Troubleshooting Workflow
When poor peak shape is observed, a systematic approach is crucial to efficiently identify and resolve the root cause. This workflow separates the problem into two main categories: peak tailing (asymmetry) and peak broadening (band dispersion).
Caption: Systematic workflow for troubleshooting poor peak shape.
Q2: My chromatogram shows poor peak shape. Where do I start?
A2: First, quantify the problem. Calculate the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. Most methods require a Tf of ≤ 2.0, but a value > 1.2 often indicates an underlying issue that needs attention.
Next, determine the scope of the problem:
-
Is it only your analyte peak? If other neutral, non-polar compounds in your sample or standard mix have good peak shape, the problem is almost certainly a chemical interaction between your sulfonamide and the column. This points directly to secondary silanol interactions.
-
Do all peaks in the chromatogram tail or broaden? If all peaks are affected similarly, the issue is likely systemic or mechanical.[8] This could be a void in the column, a partially blocked inlet frit, or significant extra-column volume.[8]
Q3: How do I systematically resolve peak tailing for my sulfonamide analyte?
A3: Tackling peak tailing requires methodically eliminating the secondary ionic interactions. Follow these steps in order, as they range from the easiest adjustment to the most significant change.
| Step | Action | Scientific Rationale |
| 1 | Optimize Mobile Phase pH | Lower the mobile phase pH to between 2.5 and 3.0 using a buffer. Use an acid like phosphoric acid or formic acid (for MS compatibility).[9][10] This is the most effective and common solution. By operating at a low pH, the residual silanol groups on the silica surface remain protonated (Si-OH) and are therefore neutral.[2][7] This prevents the strong ionic interaction with your analyte, leaving only the desired hydrophobic retention mechanism. |
| 2 | Add a Competing Base | Introduce a silanol-masking agent like Triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-20 mM). [7] The amine in TEA acts as a competing base that preferentially interacts with the active silanol sites.[7] This effectively "shields" the analyte from these sites. This is a more "old-school" approach often used with older Type A silica columns and may not be necessary with modern columns. It can also shorten column lifetime.[7] |
| 3 | Select an Appropriate Column | Use a modern, high-purity, "Type B" silica column with robust end-capping. End-capping is a process where the manufacturer treats the silica after bonding the C18 chains to convert most of the remaining silanol groups into less polar, non-reactive groups.[1][6] Columns marketed as "polar-endcapped" or having low silanol activity are excellent choices.[6][9] |
See Appendix A for a detailed protocol on preparing a low-pH mobile phase.
Q4: My peak is symmetrical (Tf ≈ 1.0) but too wide. What are the common causes and solutions?
A4: Symmetrical peak broadening, also known as low efficiency or band dispersion, indicates that the analyte band is spreading out as it travels through the system. The cause is typically not chemical but physical or kinetic.
| Cause | Diagnosis & Solution |
| Extra-Column Volume | This is band spreading that occurs outside of the analytical column (in tubing, injector, or detector cell).[11] Solution: Minimize the length and internal diameter (ID) of all tubing between the injector and the detector. Use a low-volume detector flow cell if available. This is especially critical for UHPLC systems.[12] |
| Injection Solvent Mismatch | The sample is dissolved in a solvent significantly stronger (more organic content) than the mobile phase. This causes the initial sample band to spread on the column head before the separation begins. Solution: Whenever possible, dissolve your standard and sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still dissolves the analyte. |
| Column Overload | Injecting too much mass of the analyte onto the column can saturate the stationary phase, leading to peak fronting, but can also manifest as broadening.[2][12] Solution: Reduce the injection volume or dilute the sample and re-inject. If the peak becomes sharper, you were likely overloading the column.[13] |
| Column Contamination/Void | A buildup of sample matrix components on the column inlet frit can distort the flow path. A physical void or channel can also form at the head of the column. Solution: Use a guard column to protect the analytical column from matrix components.[11] Try back-flushing the column (check manufacturer's instructions first) to clear a blocked frit.[8] If a void is suspected, the column likely needs to be replaced. |
Section 3: Frequently Asked Questions (FAQs)
Q5: What are the ideal starting conditions for an HPLC method for this compound?
A5: Based on the analyte's properties, the following conditions provide a robust starting point for method development.
| Parameter | Recommended Starting Condition |
| Column | Modern, end-capped C18 or C8, 5 µm or 3 µm particle size (e.g., 150 x 4.6 mm)[14][15] |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid (to achieve pH ≈ 2.7) |
| Mobile Phase B | Acetonitrile or Methanol[16] |
| Gradient | Start with a shallow gradient, e.g., 10-90% B over 15 minutes, to find the approximate elution point. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column)[13] |
| Column Temp. | 30 °C |
| Detection | UV, ~230-240 nm (scan for maxima) |
| Injection Volume | 5-10 µL[12] |
Q6: Can I use methanol instead of acetonitrile? What is the impact?
A6: Yes, methanol can be used. It is a common alternative to acetonitrile (ACN).[16] However, be aware of these differences:
-
Solvent Strength: ACN is generally a stronger solvent in reversed-phase, meaning your analyte will elute earlier with ACN compared to the same percentage of methanol.
-
Viscosity: Methanol is more viscous than ACN. This will result in higher system backpressure, which could be a limiting factor.[16]
-
Selectivity: The different solvent properties can sometimes alter the selectivity (i.e., the separation between your analyte and other peaks). If you are switching from ACN to methanol, you may need to re-optimize the gradient.
Q7: My column is several months old. How do I know if it's the cause of the problem?
A7: Column degradation is a common cause of deteriorating peak shape.[8] The loss of bonded phase or the generation of active silanol sites can increase tailing over time. The easiest way to diagnose this is by substitution. If you have a new, identical column, install it and run your system suitability standard. If the peak shape is restored, the old column was the problem. You can also try a column regeneration procedure as recommended by the manufacturer.
Q8: What is an acceptable USP Tailing Factor?
A8: For most quantitative methods, the regulatory expectation is a USP Tailing Factor (Tf) of not more than 2.0. However, for good practice and robust methods, aiming for a Tf between 0.9 and 1.5 is ideal. A value greater than 1.5 suggests that the method could be improved to increase accuracy and precision.
Q9: The peak shape degrades over a sequence of injections. What does this indicate?
A9: This is a classic sign of column contamination or fouling. Components from your sample matrix are likely accumulating on the head of the column with each injection.[11] This buildup can block active sites or disrupt the flow path, leading to worsening peak shape and often an increase in backpressure. The best solution is to improve your sample preparation (e.g., using Solid-Phase Extraction) and to always use a guard column, which is a small, disposable column installed before the main analytical column to catch these contaminants.[11]
Appendix A: Detailed Experimental Protocols
Protocol 1: Preparation of a Low-pH Mobile Phase (0.1% Formic Acid)
-
Measure Reagents: For 1 liter of mobile phase, measure 999 mL of HPLC-grade water into a clean mobile phase bottle.
-
Add Acid: Using a micropipette, carefully add 1 mL of high-purity formic acid to the water.
-
Mix Thoroughly: Cap the bottle and invert it 15-20 times to ensure the solution is homogeneous.
-
Degas: Sonicate the mobile phase for 10-15 minutes or use an online degasser to remove dissolved gases, which can cause baseline issues and pump problems.
-
Label: Clearly label the bottle with the contents (e.g., "0.1% Formic Acid in Water") and the date of preparation.
Protocol 2: General Column Flushing Procedure
-
Disconnect Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.[13]
-
Remove Buffers: Flush the system and column with a mobile phase containing no buffers or salts (e.g., 95:5 Water:Acetonitrile) for 20-30 column volumes.
-
Strong Solvent Wash: Flush with a strong, non-buffered organic solvent like 100% Acetonitrile or Isopropanol for 30-50 column volumes.
-
Re-equilibrate: Re-introduce your analytical mobile phase (without the detector connected) and equilibrate the column for at least 20 column volumes.
-
Reconnect and Test: Reconnect the detector and run a system suitability standard to check if performance has been restored.
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
SIELC Technologies. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
-
Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. [Link]
-
Kazakevich, Y., & LoBrutto, R. (Eds.). (2012). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. Journal of Separation Science, 35(10-11), 1191–1200. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Moravek. Exploring the Different Mobile Phases in HPLC. [Link]
-
SIELC Technologies. Separation of Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- on Newcrom R1 HPLC column. [Link]
-
Pharmaffiliates. 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide. [Link]
-
Agilent Technologies. (2010). LC Troubleshooting Series: Peak Broadening. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
Lösungsfabrik. (2017). HPLC: What to do in case of peaks being too broad?. [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
-
ResearchGate. HPLC chromatogram of sulphonamide standard solution. [Link]
-
R Discovery. (2025). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. [Link]
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Restek. HPLC Troubleshooting Guide. [Link]
-
PubMed. pH-dependent elution profiles of selected proteins in HPLC having a stationary phase modified with pH-sensitive sulfonamide polymers. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
SIELC Technologies. (2018). 4-(2-Aminoethyl)benzenesulfonamide. [Link]
-
PubChem. N-(2-chloroethyl)benzenesulfonamide. [Link]
-
PharmaCompass. N,N-bis(2-chloroethyl)-4-methylbenzene sulfonamide. [Link]
-
Semantic Scholar. Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. [Link]
-
PubChem. N,N-Bis(2-chloroethyl)benzenesulfonamide. [Link]
-
PubMed. Secondary interactions significantly removed from the sulfonamide binding pocket of carbonic anhydrase II influence inhibitor binding constants. [Link]
-
National Center for Biotechnology Information. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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Understanding the degradation mechanism of 4-(2-Chloroethyl)benzenesulfonamide under acidic or basic conditions
Introduction
Welcome to the technical support guide for 4-(2-Chloroethyl)benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals who are working with this molecule and need to understand its stability profile. The presence of a reactive 2-chloroethyl group attached to a benzenesulfonamide core makes this compound susceptible to degradation under various conditions, particularly in acidic and basic aqueous media. A thorough understanding of these degradation pathways is critical for developing stable formulations, designing synthetic routes, and ensuring the accuracy of analytical methods.
This guide provides an in-depth analysis of the degradation mechanisms, step-by-step protocols for conducting stability studies, and a comprehensive troubleshooting section to address common experimental challenges.
Part 1: Fundamental Degradation Mechanisms
The degradation of this compound is primarily governed by the chemistry of the chloroethyl side chain. The sulfonamide group itself is generally stable to hydrolysis, especially under acidic conditions[1]. Therefore, the focus of degradation is the carbon-chlorine (C-Cl) bond, which can undergo nucleophilic substitution or elimination reactions.[2]
Degradation Under Acidic Conditions
Under acidic conditions, the principal degradation pathway is hydrolysis, a type of nucleophilic substitution reaction. While the reaction can proceed neutrally with water as the nucleophile, acid catalysis can potentially accelerate the process, although sulfonamides are noted to be fairly stable at acidic pH values[1]. The reaction proceeds via a nucleophilic attack by water on the carbon atom bonded to the chlorine.
The primary product of this reaction is 4-(2-Hydroxyethyl)benzenesulfonamide .
Caption: Acid-catalyzed hydrolysis of this compound.
Degradation Under Basic Conditions
In the presence of a base, such as hydroxide (OH⁻), two competing reaction pathways are possible: nucleophilic substitution (Sₙ2) and elimination (E2).[2]
-
Substitution (Sₙ2): The hydroxide ion acts as a nucleophile and attacks the carbon atom bearing the chlorine, displacing the chloride ion. This pathway yields the same alcohol product as acidic hydrolysis: 4-(2-Hydroxyethyl)benzenesulfonamide .
-
Elimination (E2): The hydroxide ion acts as a base, abstracting a proton from the carbon adjacent to the one bonded to chlorine. This leads to the formation of a double bond and the elimination of the chloride ion, yielding 4-Vinylbenzenesulfonamide .
The ratio of substitution to elimination products is influenced by factors such as the strength of the base, temperature, and solvent. Generally, higher temperatures and stronger, bulkier bases favor the elimination pathway.[2]
Caption: Competing degradation pathways under basic conditions.
Part 2: Experimental Guide for Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify likely degradation products and establish the intrinsic stability of a molecule.[3] This section provides a general workflow and protocol for studying the degradation of this compound.
Experimental Workflow
The process involves subjecting a solution of the compound to acidic and basic conditions over time and analyzing the samples at various intervals using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for a forced degradation study.
Detailed Experimental Protocol
Objective: To determine the degradation products of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1.0 M
-
Sodium Hydroxide (NaOH), 1.0 M
-
Thermostatic water bath or oven
-
HPLC system with UV and/or Mass Spectrometry (MS) detector
-
C18 Reverse-Phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)[4]
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Sample Preparation:
-
Acidic Stress: In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1.0 M HCl. Dilute to volume with a 50:50 acetonitrile:water mixture. This results in a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
Basic Stress: In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1.0 M NaOH. Dilute to volume with a 50:50 acetonitrile:water mixture. This results in a final concentration of 0.1 mg/mL in 0.1 M NaOH.
-
Control: Prepare a similar solution without acid or base to serve as a control.
-
-
Incubation:
-
Place the flasks in a water bath set to 60°C.
-
Take an initial sample (T=0) from each flask immediately.
-
Collect subsequent samples at predetermined time points (e.g., 2, 4, 8, and 24 hours).
-
-
Quenching:
-
For each sample taken, immediately transfer an aliquot (e.g., 1 mL) to an HPLC vial.
-
Neutralize the acidic samples with an equivalent amount of 0.1 M NaOH.
-
Neutralize the basic samples with an equivalent amount of 0.1 M HCl. This step is crucial to stop the degradation reaction before analysis.
-
-
HPLC Analysis:
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the T=0 and control samples.
-
Identify new peaks, which represent potential degradation products.
-
Calculate the percentage degradation of the parent compound and the percentage formation of each product.
-
Use MS data to propose structures for the degradation products.
-
Recommended Stress Conditions
The conditions below are typical starting points for forced degradation studies, often guided by ICH recommendations.[7]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 80°C | Up to 72 hours |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 80°C | Up to 72 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | Dry Heat | 60°C - 100°C | Up to 72 hours |
| Photolytic | UV/Visible Light | Room Temperature | Per ICH Q1B |
Part 3: Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address specific issues users may encounter.
Troubleshooting Guide
Q1: My chromatogram shows many small, unexpected peaks even at T=0. What is the cause? A1: This could be due to several factors:
-
Starting Material Purity: The initial sample of this compound may contain impurities from its synthesis. Always run a standard of the starting material alone.
-
Solvent Interaction: The compound might be reacting slowly with your diluent (e.g., acetonitrile/water). Prepare samples immediately before analysis.
-
Injection Port Degradation: The compound could be thermally labile and degrading in the heated injection port of the chromatograph. Try lowering the injector temperature if possible.
Q2: The degradation in my basic hydrolysis experiment is happening too fast to monitor. How can I slow it down? A2: If degradation is complete by your first time point, you need to use milder conditions. Consider the following adjustments:
-
Lower the Temperature: Reduce the incubation temperature from 60°C to 40°C or even room temperature. Hydrolysis rates are highly temperature-dependent.[8]
-
Decrease Base Concentration: Use a lower concentration of NaOH, for example, 0.01 M instead of 0.1 M.[7]
-
Change the Co-solvent: Increasing the percentage of organic co-solvent (like acetonitrile) can sometimes slow down hydrolysis reactions.
Q3: My mass balance is significantly less than 100%. Where did my compound go? A3: A poor mass balance suggests that not all components are being detected. Potential reasons include:
-
Non-UV Active Products: One or more degradation products may lack a UV chromophore. The vinyl product from elimination, for example, may have a different UV absorbance profile. Analysis with a universal detector like a Charged Aerosol Detector (CAD) or MS can help identify such products.
-
Volatile Degradants: A degradation product could be volatile and lost during sample handling.
-
Precipitation: The parent compound or a degradant may have precipitated out of solution under the stress conditions. Visually inspect your samples for any solid material.
-
Strong Column Adsorption: A product might be irreversibly adsorbed onto the HPLC column. Try flushing the column with a strong solvent.
Q4: I see a peak that appears and then disappears over time. What does this mean? A4: This is a classic sign of a degradation pathway involving an unstable intermediate. The peak you see is a primary degradation product that is itself degrading into a secondary product under the same stress conditions. For example, the initial hydrolysis product could undergo further reactions if the conditions are harsh enough. Analyzing samples at more frequent, earlier time points can help you better characterize this intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation products of this compound? A1: Based on chemical principles, the two most likely degradation products are:
-
4-(2-Hydroxyethyl)benzenesulfonamide: Formed via hydrolysis under both acidic and basic conditions.
-
4-Vinylbenzenesulfonamide: Formed via an elimination reaction, which competes with hydrolysis under basic conditions.
Q2: How can I distinguish between the substitution (alcohol) and elimination (vinyl) products analytically? A2: The best way is with Mass Spectrometry (MS), as they will have different molecular weights. The alcohol product will have a mass corresponding to the replacement of Cl (atomic mass ~35.5) with OH (atomic mass ~17). The vinyl product will have a mass corresponding to the loss of HCl (molecular weight ~36.5). They should also have different retention times on a reverse-phase HPLC column.
Q3: How should I store this compound to ensure its stability? A3: Store the compound as a solid in a cool, dark, and dry place. Avoid exposure to moisture and high temperatures. For solutions, prepare them fresh for use. If a solution must be stored, keep it at a low temperature (2-8°C) in a neutral, aprotic solvent if possible, and for the shortest duration necessary.
Q4: Besides HPLC, what other analytical techniques are useful for studying this degradation? A4: While HPLC is the primary tool, others can provide valuable information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for definitively identifying the structure of isolated degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the degradation products are sufficiently volatile and thermally stable, GC-MS can be an effective separation and identification technique.
-
Thin-Layer Chromatography (TLC): TLC can be a quick and inexpensive way to visually monitor the progress of the degradation reaction before committing to a full HPLC analysis.
References
[5] SIELC Technologies. "Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column". Available at: [2] "HYDROLYSIS". University of Toronto. Available at: [9] Mabey, W., & Mill, T. (2009). "Critical review of hydrolysis of organic compounds in water under environmental conditions". NIST. Available at: [1] Yang, et al. (2024). "Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21". PMC - NIH. Available at: [10] "Predictive models for the hydrolysis of organic chemicals". Journal of Cheminformatics. Available at: [11] Liu, X., et al. (2022). "Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation". PubMed. Available at: [6] SIELC Technologies. "HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column". Available at: [4] BenchChem. (2025). "A Comparative Guide to HPLC Methods for Sulfonamide Reaction Purity Analysis". Available at: [3] Singh, R., & Kumar, R. (2013). "Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario". Asian Journal of Research in Chemistry. Available at: [7] de A. Nogueira, F., et al. (2019). "Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs". PMC - NIH. Available at: [8] BenchChem. (2025). "Technical Support Center: Minimizing Hydrolysis of Chloroethyl Groups During Workup". Available at:
Sources
- 1. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.viu.ca [web.viu.ca]
- 3. ajrconline.org [ajrconline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. srd.nist.gov [srd.nist.gov]
- 10. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Assignment of 4-(2-Chloroethyl)benzenesulfonamide
For researchers and professionals in drug development, the unambiguous structural elucidation of novel and existing compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing a detailed fingerprint of a molecule's atomic framework. This guide provides an in-depth analysis and spectral assignment for 4-(2-Chloroethyl)benzenesulfonamide, a valuable intermediate in organic synthesis.
Molecular Structure and Predicted Spectral Features
The structure of this compound, presented below, dictates the expected NMR signals. The para-substituted benzene ring will exhibit a characteristic AA'BB' system in the 1H NMR spectrum due to the magnetic inequivalence of the aromatic protons. The ethyl chain will present as two distinct signals, both expected to be triplets, while the sulfonamide protons are often broad and may exchange with deuterated solvents.
Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering for NMR assignment.
Recommended Experimental Protocol for NMR Acquisition
To ensure high-quality, reproducible data, the following protocol is recommended. The choice of solvent is critical; while CDCl3 is common, DMSO-d6 is often preferred for sulfonamides to better resolve the NH protons.
Workflow for NMR Data Acquisition and Analysis
Caption: A standardized workflow for NMR sample preparation, data acquisition, and analysis.
1H NMR Spectral Analysis and Assignment
The predicted 1H NMR spectrum is characterized by distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide and chloro groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Justification |
| H-2, H-6 | ~7.85 | Doublet | 2H | These protons are ortho to the strongly electron-withdrawing SO2NH2 group, leading to a significant downfield shift. They appear as a doublet due to coupling with H-3 and H-5. |
| H-3, H-5 | ~7.45 | Doublet | 2H | These protons are ortho to the electron-donating (by hyperconjugation) yet weakly withdrawing (inductive) chloroethyl group, resulting in a more upfield position compared to H-2/H-6. |
| -SO2NH2 | ~7.30 | Broad Singlet | 2H | The chemical shift of sulfonamide protons can vary and is often broad due to quadrupolar relaxation and exchange. This signal would likely disappear upon a D2O shake. |
| -CH2-Cl (H-8) | ~3.85 | Triplet | 2H | The protons on the carbon adjacent to the electronegative chlorine atom are deshielded and shifted downfield. They are split into a triplet by the neighboring CH2 group. |
| Ar-CH2 - (H-7) | ~3.10 | Triplet | 2H | These benzylic protons are split into a triplet by the adjacent -CH2Cl group. Their chemical shift is slightly downfield due to the influence of the aromatic ring. |
13C NMR Spectral Analysis and Assignment
The 13C NMR spectrum is predicted to show six distinct signals, four for the aromatic carbons (due to symmetry) and two for the ethyl chain carbons.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| C-1 | ~143.5 | This is the ipso-carbon attached to the sulfonamide group. It is significantly deshielded by the electronegative sulfur and oxygen atoms. |
| C-4 | ~140.0 | The ipso-carbon attached to the chloroethyl group. Its chemical shift is influenced by the substituent effect of the alkyl chain. |
| C-2, C-6 | ~128.0 | These carbons are ortho to the sulfonamide group and are expected to be in the typical aromatic region. |
| C-3, C-5 | ~130.0 | These carbons are meta to the sulfonamide group. |
| -C H2-Cl (C-8) | ~44.5 | This carbon is directly attached to the highly electronegative chlorine atom, causing a substantial downfield shift into the aliphatic region. |
| Ar-C H2- (C-7) | ~38.0 | This benzylic carbon is less deshielded than C-8 and appears more upfield. |
Comparative Analysis with Structurally Related Compounds
To substantiate these predictions, a comparison with the known spectral data of 4-(2-Aminoethyl)benzenesulfonamide is highly instructive. The primary difference is the substitution of a chloro group with an amino group on the ethyl side chain.
-
Aromatic Region: The signals for the aromatic protons and carbons in 4-(2-Aminoethyl)benzenesulfonamide are expected to be very similar to those predicted for the title compound, as the electronic nature of the aromatic ring is largely unchanged.[1][2]
-
Aliphatic Region: In 4-(2-Aminoethyl)benzenesulfonamide, the -CH2-NH2 protons typically appear around 2.8-3.0 ppm, and the Ar-CH2- protons are found around 2.7-2.9 ppm.[3] In our target molecule, the corresponding -CH2-Cl protons (H-8) are predicted to be significantly further downfield (~3.85 ppm) due to the greater electronegativity of chlorine compared to nitrogen. This deshielding effect is a key distinguishing feature. Similarly, the C-8 carbon is expected to be more deshielded than the corresponding carbon in the amino analog.
This comparative approach provides a strong validation for the predicted assignments, particularly for the aliphatic chain, which is the primary point of structural variation.
Conclusion
This guide provides a detailed and scientifically grounded assignment of the 1H and 13C NMR spectra for this compound. By integrating predictive principles with comparative data from close structural analogs, we have constructed a reliable spectral map for this compound. The provided experimental protocol offers a standardized method for obtaining high-quality data, ensuring that researchers can confidently verify the structure and purity of their samples. This comprehensive approach underscores the power of NMR spectroscopy as an indispensable tool in modern chemical research and drug development.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzenesulfonamide, N-[2-(2-chlorophenoxy)ethyl]-4-[2-[(methylsulfonyl)amino]ethoxy]- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]
-
Mphahlele, M. J., & Gildenhuys, S. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 24(21), 3929. Retrieved from [Link]
-
de Oliveira, B. G., et al. (2022). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Journal of the Brazilian Chemical Society, 33(8), 1766-1777. Retrieved from [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 234-238. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]
Sources
A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 4-(2-Chloroethyl)benzenesulfonamide
In the landscape of pharmaceutical development and quality control, the precise identification and quantification of active pharmaceutical ingredients (APIs) and their related impurities are of paramount importance.[1][2][3][4][5] This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HRMS) for the analysis of 4-(2-Chloroethyl)benzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the nuances of HRMS and contrast its performance with established analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Significance of Accurate this compound Analysis
This compound serves as a crucial building block in the synthesis of a number of therapeutic agents. Its purity directly impacts the quality, safety, and efficacy of the final drug product.[2][5] The presence of impurities can arise from the manufacturing process or degradation and may have unintended pharmacological or toxicological effects.[2][5] Therefore, robust and sensitive analytical methods are essential for its characterization and quality control.
In-Depth Analysis by High-Resolution Mass Spectrometry (HRMS)
HRMS has emerged as a powerhouse in pharmaceutical analysis due to its exceptional mass accuracy and resolving power.[6][7] This technique allows for the confident identification of compounds based on their exact mass, providing a level of specificity that is often unattainable with other methods.[6][7]
The HRMS Workflow: A Step-by-Step Visualization
The general workflow for the HRMS analysis of this compound is depicted below. This process begins with sample introduction and ionization, followed by mass analysis and detection.
Caption: A generalized workflow for the HRMS analysis of a pharmaceutical compound.
Causality in Experimental Choices for HRMS
The selection of HRMS parameters is critical for achieving optimal results. For this compound, Electrospray Ionization (ESI) in positive ion mode is the preferred ionization technique. This choice is based on the presence of the sulfonamide group, which can be readily protonated to form a stable [M+H]⁺ ion.
The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) mass analyzers is crucial for differentiating the target analyte from potential isobaric interferences—impurities having the same nominal mass but different elemental compositions.[7] Furthermore, tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the protonated molecule. The resulting fragmentation pattern provides a structural fingerprint, further confirming the identity of the compound.
Expected Fragmentation Pathway
Based on established fragmentation patterns of sulfonamides, the following pathway is anticipated for this compound under collision-induced dissociation (CID).[8][9][10] The primary fragmentation events involve the loss of SO₂ and cleavage of the chloroethyl side chain.
Caption: Predicted fragmentation of this compound in MS/MS.
Comparative Analysis: HRMS vs. Alternative Techniques
While HRMS offers unparalleled specificity, other techniques like HPLC-UV and GC-MS are also employed for the analysis of sulfonamides. The choice of method often depends on the specific analytical challenge, available instrumentation, and regulatory requirements.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | Very High (based on accurate mass and fragmentation)[6] | Moderate (based on retention time and UV spectrum) | High (based on retention time and mass spectrum) |
| Sensitivity | Very High (pg to fg level)[11] | Moderate (ng to µg level)[12] | High (pg to ng level) |
| Quantitative Linearity | Wide dynamic range | Good, but can be limited by detector saturation | Good, requires appropriate internal standards |
| Sample Throughput | Moderate to High | High | Moderate |
| Cost | High | Low to Moderate | Moderate |
| Structural Information | Extensive (fragmentation patterns)[8][9][10] | Limited (UV spectrum) | Good (electron ionization fragmentation library matching) |
| Derivatization Required | Generally not required | Not required | May be required to improve volatility and thermal stability[1] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in quality control laboratories due to its robustness and cost-effectiveness.[12] For this compound, a reversed-phase HPLC method with UV detection at a wavelength corresponding to the absorbance maximum of the benzene ring (around 230-270 nm) would be suitable.[13] However, its specificity is limited, and co-eluting impurities with similar UV spectra can lead to inaccurate quantification.[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] this compound may require derivatization to increase its volatility and prevent on-column degradation. The resulting electron ionization (EI) mass spectra can be compared against extensive libraries for identification.
Experimental Protocols
HRMS Analysis Protocol
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) to a final concentration of 1 µg/mL.
-
Chromatographic Separation (UPLC/HPLC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions (Orbitrap or Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Resolution: > 60,000 FWHM.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy of 20-40 eV.
-
HPLC-UV Analysis Protocol
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
GC-MS Analysis Protocol
-
Sample Preparation and Derivatization: To 1 mg of the sample, add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
Gas Chromatography Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-450.
-
Conclusion
High-Resolution Mass Spectrometry stands out as the premier technique for the definitive identification and sensitive quantification of this compound and its impurities. Its high specificity, derived from accurate mass measurements and detailed fragmentation analysis, provides a level of confidence that is essential in pharmaceutical development. While HPLC-UV offers a cost-effective solution for routine quality control, and GC-MS provides a robust alternative for volatile compounds, HRMS delivers the most comprehensive analytical data, making it an indispensable tool for ensuring the quality and safety of pharmaceutical products.
References
-
Bansal, G., Singh, R., Saini, B., & Bansal, Y. (2013). ESI-MSn and LC-ESI-MS studies to characterize forced degradation products of bosentan and a validated stability-indicating LC-UV method. Science.gov. [Link]
-
Bork, R. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. [Link]
-
Toref, S. (n.d.). Impurity Profiling with HRMS. Toref-Standards. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column. [Link]
-
Patel, A. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 6893. [Link]
-
Samara, V., & Papadoyannis, I. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. [Link]
-
Patel, A. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 6893. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 345-357. [Link]
-
Thermo Fisher Scientific. (2024). Unveiling Hidden Impurities: LC-HRMS for Biopharmaceutical Analysis. AnalyteGuru. [Link]
-
Bansal, G., Singh, R., Saini, B., & Bansal, Y. (2013). Forced degradation studies. Science.gov. [Link]
-
Singh, R., & Rehman, Z. (2016). Forced degradation studies. MedCrave online. [Link]
-
Sun, W., Li, Y., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]
-
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2024). ResearchGate. [Link]
-
SIELC Technologies. (2018). 4-(2-Aminoethyl)benzenesulfonamide. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Kiff, J. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Veeprho. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Kırkan, B., & Erarpat, S. (2025). Rapid determination of sulfonamide residues in honey samples using non‐targeted liquid chromatography‐high resolution mass spectrometry. ResearchGate. [Link]
-
Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. (n.d.). Waters. [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. (2020). ResearchGate. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Shimadzu. (n.d.). Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. [Link]
-
Rasmussen, H. (2022). A Simple, Fast, and Robust LC/MS/MS Method for the Analysis of Ethyl Glucuronide and Ethyl Sulfate in Urine. MSACL. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]
-
Khan Academy. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]
-
High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. (n.d.). DTIC. [Link]
-
Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. [Link]
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ResearchGate. (n.d.). Chromatography of HPLC with UV–vis spectra of corresponding peaks under... [Link]
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van der Heijden, B. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. [Link]
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Kim, C. U., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463-467. [Link]
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De Vita, D., et al. (2012). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Medicinal Chemistry, 55(24), 11029-11035. [Link]
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Duraisami, K. (2019). Will % impurity profile of HPLC-UV and LC-HRMS matches? ResearchGate. [Link]
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Lee, J. H., & Lee, S. H. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. SciSpace. [Link]
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Schymanski, E. L., et al. (2015). Non-target screening with high- resolution mass spectrometry: Critical review using a collaborative trial on water analysis. Research Collection. [Link]
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Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15636. [Link]
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van de Merbel, N. C. (2019). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2155), 20190333. [Link]
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Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. (2023). FLORE. [Link]
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Dong, M. (2022). Mass Spectrometry Support to Mitigate Product Recall Situations in the Pharmaceutical Industry. LCGC International. [Link]
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Angeli, A., et al. (2019). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Molecules, 24(18), 3326. [Link]
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Reddy, P. S., et al. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science, 12(11), 164-170. [Link]
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HPLC-MS, HRMS ANALYSIS OF MICROBIAL ACID FREE, SHORT CHAIN ALKYL SOPHOROSIDES. (n.d.). ResearchGate. [Link]
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Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. [Link]
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A comparative study of different synthetic routes to 4-(2-Chloroethyl)benzenesulfonamide
This guide provides an in-depth comparative analysis of the primary synthetic pathways to 4-(2-Chloroethyl)benzenesulfonamide, a crucial intermediate in the development of various pharmaceutical agents. Designed for researchers, medicinal chemists, and process development scientists, this document offers a critical evaluation of two prominent synthetic strategies, supported by detailed experimental protocols and a discussion of the underlying chemical principles. Our objective is to furnish the scientific community with the necessary insights to make informed decisions when selecting a synthetic route, balancing factors such as efficiency, scalability, safety, and starting material availability.
Introduction: The Significance of this compound
This compound serves as a key building block in the synthesis of a variety of biologically active molecules. The presence of the reactive 2-chloroethyl group, coupled with the versatile sulfonamide moiety, allows for further chemical modifications, making it a valuable precursor in drug discovery and development. The efficiency and practicality of its synthesis are therefore of paramount importance. This guide will dissect two common synthetic approaches: a two-step synthesis commencing from 2-chloroethylbenzene, and a more direct one-step route utilizing the commercially available 4-(2-chloroethyl)benzenesulfonyl chloride.
Overall Workflow Comparison
The selection of a synthetic route is a critical decision in any chemical campaign. The following diagram illustrates the two primary workflows for the synthesis of this compound, highlighting the key transformations and intermediates.
Figure 2: Reaction scheme for the chlorosulfonation of 2-chloroethylbenzene.
Experimental Protocol:
-
In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, cool chlorosulfonic acid (3 molar equivalents) to 0-5 °C in an ice-salt bath.
-
Slowly add 2-chloroethylbenzene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product, 4-(2-chloroethyl)benzenesulfonyl chloride, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 2: Amination of 4-(2-Chloroethyl)benzenesulfonyl Chloride
The second step involves the nucleophilic substitution of the chloride on the sulfonyl chloride group by ammonia to form the sulfonamide. This reaction is typically carried out in an aqueous ammonia solution. The sulfonyl chloride is highly reactive towards nucleophiles, and the reaction proceeds readily.
Figure 3: Reaction scheme for the amination of 4-(2-chloroethyl)benzenesulfonyl chloride.
Experimental Protocol:
-
Suspend the crude 4-(2-chloroethyl)benzenesulfonyl chloride from the previous step in a stirred, concentrated aqueous ammonia solution (excess) at 0-5 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Route 2: One-Step Synthesis from 4-(2-Chloroethyl)benzenesulfonyl Chloride
This streamlined approach takes advantage of the commercial availability of the key intermediate, 4-(2-chloroethyl)benzenesulfonyl chloride, thus bypassing the hazardous chlorosulfonation step.
Amination of Commercial 4-(2-Chloroethyl)benzenesulfonyl Chloride
This route is a single-step process identical to the second step of Route 1. The key advantage is the direct use of a stable, commercially available starting material.
Figure 4: Reaction scheme for the one-step synthesis from commercial starting material.
Experimental Protocol:
-
To a stirred, concentrated aqueous ammonia solution (excess) cooled to 0-5 °C, add commercially available 4-(2-chloroethyl)benzenesulfonyl chloride (1 molar equivalent) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.
-
Collect the resulting white precipitate of this compound by vacuum filtration.
-
Wash the solid with cold water and purify by recrystallization from an appropriate solvent (e.g., ethanol/water).
Comparative Analysis and Discussion
The choice between these two synthetic routes will depend on several factors, including the scale of the synthesis, available equipment, safety considerations, and cost of starting materials.
| Feature | Route 1: Two-Step Synthesis | Route 2: One-Step Synthesis |
| Starting Material | 2-Chloroethylbenzene | 4-(2-Chloroethyl)benzenesulfonyl chloride |
| Number of Steps | Two | One |
| Key Reagents | Chlorosulfonic acid, Aqueous ammonia | Aqueous ammonia |
| Hazards | Highly corrosive and reactive chlorosulfonic acid, evolution of HCl gas. | Handling of a reactive sulfonyl chloride. |
| Scalability | Potentially more cost-effective for large-scale synthesis if 2-chloroethylbenzene is significantly cheaper. Requires specialized equipment for handling corrosive reagents. | Excellent scalability, simpler process control. |
| Overall Yield | Variable, dependent on the efficiency of both steps. | Typically high, as it involves a single, generally high-yielding reaction. |
| Purity of Final Product | May require more rigorous purification to remove by-products from the chlorosulfonation step. | Generally high, with fewer potential side-products. |
Expertise & Experience Insights:
From a process chemistry perspective, Route 2 is often preferred for laboratory-scale and pilot-plant syntheses due to its simplicity, higher overall yield, and avoidance of the highly corrosive and hazardous chlorosulfonic acid. The direct availability of the sulfonyl chloride intermediate streamlines the process and reduces the number of unit operations.
However, for large-scale industrial production, Route 1 might be more economically viable if there is a significant cost difference between 2-chloroethylbenzene and 4-(2-chloroethyl)benzenesulfonyl chloride. The chlorosulfonation reaction, while hazardous, is a well-established industrial process. The decision would then hinge on a thorough cost-of-goods analysis and the capital investment required for handling chlorosulfonic acid safely.
Trustworthiness of Protocols:
The protocols described are based on well-established and fundamental organic transformations. The chlorosulfonation of aromatic compounds is a classic example of electrophilic aromatic substitution, and the amination of sulfonyl chlorides is a robust and reliable method for sulfonamide formation. These reactions are widely documented in the chemical literature and are considered highly reliable.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The one-step synthesis from commercially available 4-(2-chloroethyl)benzenesulfonyl chloride (Route 2) is the more straightforward, safer, and often higher-yielding option for most research and development applications. The two-step synthesis from 2-chloroethylbenzene (Route 1) remains a relevant alternative, particularly for large-scale manufacturing where cost considerations of the starting materials are a primary driver. The choice of synthesis should be made after careful consideration of the specific requirements of the project, including scale, safety protocols, and economic factors.
References
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PrepChem. Preparation of (2-chloroethyl)benzene. [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. [Link]
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Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene? [Link]
- Google Patents. Process for the production of benzenesulfonamides.
- Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
A Comparative Guide to the Reactivity of 4-(2-Chloroethyl)benzenesulfonamide and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Role of Alkylating Agents in Therapeutics
Alkylating agents represent a foundational class of therapeutic compounds, particularly in the realm of oncology. Their clinical utility stems from their ability to covalently modify cellular macromolecules, most notably DNA.[1][2] This modification, or alkylation, disrupts the intricate processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis, a form of programmed cell death.[1][2] The efficacy of these agents is intrinsically linked to their chemical reactivity, which dictates their stability, bioavailability, and the nature of their interactions with biological targets.
This guide provides a comparative analysis of the reactivity of 4-(2-Chloroethyl)benzenesulfonamide, a representative of the sulfonate ester class of alkylating agents, with other well-established classes of alkylating agents, including nitrogen mustards. While direct, head-to-head experimental comparisons are not extensively available in the public domain, this document will leverage established principles of chemical reactivity and available data for analogous compounds to provide a comprehensive overview for researchers in drug discovery and development.
Understanding the Mechanisms: A Tale of Two Pathways
The reactivity of an alkylating agent is fundamentally governed by its chemical structure and the mechanism through which it engages with nucleophiles. The two primary mechanisms are the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways.[3]
-
SN1 Mechanism: Characterized by a two-step process where the rate-limiting step is the formation of a carbocation intermediate. This highly reactive intermediate then rapidly reacts with any available nucleophile. Agents that react via an SN1 mechanism are generally more reactive and less selective.[3]
-
SN2 Mechanism: This is a one-step process where the nucleophile directly attacks the electrophilic carbon, displacing the leaving group. The rate of this reaction is dependent on the concentration of both the alkylating agent and the nucleophile. SN2 reactions are typically more controlled and selective.[3]
A key distinction in the reactivity of the compounds discussed in this guide lies in their preferred mechanistic pathways.
Nitrogen Mustards: The Aziridinium Ion Intermediate
Nitrogen mustards, such as mechlorethamine and chlorambucil, are classic examples of bifunctional alkylating agents. Their mechanism of action involves an intramolecular cyclization to form a highly reactive and unstable aziridinium ion.[2][4] This electrophilic intermediate is the primary alkylating species that reacts with nucleophilic sites on DNA, with the N7 position of guanine being a frequent target.[1][5] The bifunctional nature of these molecules allows for a second alkylation event, leading to the formation of DNA interstrand cross-links, which are particularly cytotoxic.[1]
Caption: Mechanism of action for nitrogen mustards.
This compound: A Direct Alkylator
In contrast to nitrogen mustards, this compound belongs to the class of alkyl sulfonates. The benzenesulfonate group is a good leaving group, making the adjacent ethyl group susceptible to nucleophilic attack. This compound is expected to react primarily through an SN2-like mechanism, where a nucleophile directly displaces the chloride ion. This direct alkylation pathway does not involve the formation of a highly reactive cyclic intermediate, which generally results in a more predictable and potentially more selective reactivity profile compared to nitrogen mustards.
Caption: Proposed SN2-like mechanism for this compound.
Comparative Reactivity and Performance
A direct quantitative comparison of the reactivity of this compound with other alkylating agents is challenging due to the limited availability of head-to-head experimental data. However, we can infer a comparative profile based on the known properties of their respective functional groups and available data for analogous compounds.
| Alkylating Agent Class | Representative Compound | Mechanism | Expected Reactivity | Key Characteristics |
| Benzenesulfonamide | This compound | SN2-like | Moderate | More selective, dependent on nucleophile concentration. |
| Nitrogen Mustard | Chlorambucil | SN1-like (via aziridinium ion) | High | Less selective, prone to side reactions with water.[4] |
| Nitrogen Mustard | Mechlorethamine | SN1-like (via aziridinium ion) | Very High | Highly reactive and less stable.[3] |
| Alkyl Sulfonate | Busulfan | SN2 | Moderate | Selective for certain nucleophiles.[6] |
Table 1: Theoretical Comparison of Alkylating Agent Reactivity.
Experimental Data: A Call for Direct Comparison
While a comprehensive, directly comparative dataset is not available, the following sections present representative experimental data for different classes of alkylating agents, which can serve as a benchmark for future studies on this compound.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common metric to quantify the in vitro potency of a cytotoxic compound. The following table summarizes reported IC50 values for some nitrogen mustards and other alkylating agents against various cancer cell lines. It is important to note that these values can vary significantly between studies due to differences in cell lines and experimental conditions.
| Compound | Cell Line | IC50 (µM) | Reference |
| Chlorambucil | MCF-7 (Breast Cancer) | > 130 | [7] |
| Chlorambucil Hybrid (L-4b) | MCF-7 (Breast Cancer) | 19.39 | [7] |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2- chloroethyl)-amino]-benzamide | HepG2 (Liver Cancer) | 1.30 | [8] |
| Doxorubicin | A431 (Skin Carcinoma) | ~0.1-1 | [9] |
| Cisplatin | A431 (Skin Carcinoma) | ~2-4 | [9] |
Table 2: Representative In Vitro Cytotoxicity Data for Various Alkylating and DNA-damaging Agents.
The data for chlorambucil hybrids and other benzamide derivatives suggest that the benzenesulfonamide scaffold has the potential for potent cytotoxic activity.[7][8] A thorough evaluation of this compound against a standardized panel of cancer cell lines, such as the NCI-60 panel, would be invaluable for a direct comparison of its potency.
Experimental Protocols for Comparative Analysis
To address the current knowledge gap, a series of well-defined experiments are necessary to directly compare the reactivity and biological activity of this compound with other alkylating agents.
Protocol 1: Kinetic Analysis of Alkylation Reactivity
This protocol aims to quantify the rate of reaction of the alkylating agent with a model nucleophile.
Objective: To determine the second-order rate constant for the alkylation of a model nucleophile (e.g., 4-(p-nitrobenzyl)pyridine) by this compound and a reference compound (e.g., chlorambucil).
Materials:
-
This compound
-
Chlorambucil
-
4-(p-Nitrobenzyl)pyridine (NBP)
-
Suitable buffer (e.g., phosphate buffer, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the alkylating agents and NBP in an appropriate solvent.
-
In a temperature-controlled cuvette, mix the NBP solution with the buffer.
-
Initiate the reaction by adding a small volume of the alkylating agent stock solution.
-
Monitor the increase in absorbance at a specific wavelength (corresponding to the alkylated NBP product) over time.
-
Calculate the initial reaction rates from the absorbance data.
-
Determine the second-order rate constant by plotting the initial rate against the concentration of the alkylating agent.
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- 4. Evolution of Nitrogen-Based Alkylating Anticancer Agents [mdpi.com]
- 5. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylating Agents | Oncohema Key [oncohemakey.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Purity Analysis of 4-(2-Chloroethyl)benzenesulfonamide by qNMR
For researchers and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. 4-(2-Chloroethyl)benzenesulfonamide, a vital building block in the synthesis of various pharmaceutical agents, demands a robust and accurate method for its quantification. This guide provides an in-depth technical comparison, championing quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method and contrasting it with the conventional High-Performance Liquid Chromatography (HPLC) approach.
The Principle of Absolute Quantification: Why qNMR Excels
Traditional chromatographic methods like HPLC are relative techniques. Their accuracy hinges on the availability of a high-purity, well-characterized reference standard of the exact same compound being analyzed.[1] This dependency can be a significant bottleneck, especially for novel compounds or when a certified standard is unavailable or cost-prohibitive.
Quantitative NMR (qNMR) transcends this limitation. It is a primary ratio method of measurement, meaning the signal intensity (the integral of a resonance peak) is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, we can determine the analyte's purity with direct traceability to the International System of Units (SI), without needing a specific reference standard for the analyte itself.[2][4] This inherent stoichiometry makes qNMR an exceptionally powerful, efficient, and authoritative tool for purity assignment.[5]
A Validated qNMR Protocol for this compound
The following protocol is designed as a self-validating system, incorporating principles that ensure accuracy and reproducibility in line with International Council for Harmonisation (ICH) guidelines.[6][7]
Causality Behind Experimental Choices
-
Internal Standard (IS): Dimethyl sulfone (DMSO2)
-
Rationale: An ideal internal standard must be of high, certified purity (≥99%), highly soluble in the chosen NMR solvent, and possess a simple spectrum with signals that do not overlap with the analyte's signals.[8] Dimethyl sulfone is an excellent choice as it provides a sharp singlet in a relatively clear region of the ¹H NMR spectrum (around 3.1 ppm in DMSO-d₆), is chemically inert, non-volatile, and stable.[8]
-
-
Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Rationale: The solvent must completely dissolve both the analyte, this compound, and the internal standard, DMSO₂.[9] DMSO-d₆ is a versatile solvent for a wide range of organic compounds and helps minimize signal overlap issues that can occur in other solvents.
-
-
Key Acquisition Parameters:
-
Rationale: To ensure accurate quantification, NMR data acquisition must be performed under specific conditions. A long relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (T₁) of any proton of interest is critical for complete magnetization recovery between scans.[1][10] A conservative D1 of 30 seconds is recommended. A small flip angle (e.g., ≤ 45°) further ensures that differences in T₁ values have a negligible effect on signal intensity.[1] Using a sufficient number of scans (≥32) is essential to achieve an adequate signal-to-noise ratio (S/N) for precise integration.[1]
-
Experimental Workflow Diagram
Caption: Workflow for qNMR purity determination.
Step-by-Step qNMR Methodology
-
Preparation:
-
Accurately weigh approximately 15-20 mg of this compound (the analyte, A) into a clean, dry vial, recording the mass (mₐ) to a precision of 0.01 mg.
-
To the same vial, add approximately 5-10 mg of Dimethyl sulfone (the internal standard, IS) of known purity (Pᵢₛ), recording the mass (mᵢₛ) to the same precision. An analyte-to-standard signal intensity ratio near 1:1 is ideal for accuracy.[11]
-
Quantitatively transfer the mixture to a 5 mm NMR tube using approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution via gentle vortexing.
-
-
NMR Data Acquisition (≥400 MHz spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to a constant temperature (e.g., 298 K).
-
Tune and shim the probe to achieve optimal magnetic field homogeneity.
-
Acquire a quantitative ¹H NMR spectrum using the following critical parameters:
-
Pulse Program: Standard single pulse ('zg' on Bruker, 's2pul' on Varian/Agilent).[12]
-
Relaxation Delay (D1): ≥ 30 seconds.[1]
-
Pulse Width (Flip Angle): Calibrated 90° pulse, used at ≤ 45°.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): ≥ 32 (adjust to achieve S/N > 250:1 for signals to be integrated).
-
Dummy Scans (DS): 4.
-
-
-
Data Processing:
-
Apply zero-filling to at least double the number of acquired data points to enhance digital resolution.
-
Perform meticulous phase correction and baseline correction across the entire spectrum. Inaccurate corrections are a primary source of integration errors.[9]
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the aromatic protons) and the singlet for the internal standard (DMSO₂). The integration region should span a frequency range of at least 64 times the full width at half height (FWHH) of the peak to capture >99% of the signal intensity.[9]
-
-
Purity Calculation:
-
Use the following equation to calculate the mass fraction purity of the analyte (Pₐ):[2][11] Pₐ (%) = (Iₐ / Iᵢₛ) * (Nᵢₛ / Nₐ) * (Mₐ / Mᵢₛ) * (mᵢₛ / mₐ) * Pᵢₛ
-
Where:
-
Iₐ, Iᵢₛ: Integrals of the analyte and internal standard signals.
-
Nₐ, Nᵢₛ: Number of protons corresponding to the integrated signals of the analyte and standard (for DMSO₂, Nᵢₛ = 6).
-
Mₐ, Mᵢₛ: Molar masses of the analyte and standard.
-
mₐ, mᵢₛ: Masses of the analyte and standard.
-
Pᵢₛ: Certified purity of the internal standard (as a percentage).
-
-
Comparative Analysis: qNMR vs. High-Performance Liquid Chromatography (HPLC)
While qNMR offers absolute quantification, HPLC remains a workhorse in pharmaceutical quality control for its high sensitivity in detecting trace impurities.[13] A comprehensive purity assessment often benefits from using both techniques orthogonally.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Primary method; signal is directly proportional to molar concentration.[2] | Relative method; requires a specific reference standard for quantification.[1] |
| Reference Standard | Requires a certified internal standard of a different, simple structure.[4] | Requires a certified reference standard of the analyte itself. |
| Speed | Rapid; typically <15 minutes per sample for data acquisition. | Slower; includes column equilibration, run time, and cleaning (30-60 min). |
| Solvent Consumption | Very low (~0.7 mL of deuterated solvent per sample).[1] | High (consumes significant volumes of mobile phase). |
| Quantification | Universal response for protons; no response factor calculation needed.[1] | Response factors can vary between analyte and impurities, requiring correction. |
| Structural Info | Provides definitive structural confirmation simultaneously with quantification. | Provides no structural information; identification is based on retention time. |
| Impurity Detection | Can quantify impurities at levels >0.1% if signals are resolved.[1] | Excellent for detecting and quantifying trace-level impurities (<0.05%). |
| Method Development | Generally straightforward once standard parameters are established. | Can be complex, requiring optimization of column, mobile phase, and gradient. |
Representative HPLC Protocol for Sulfonamide Purity
For comparison, a typical reversed-phase HPLC method for a sulfonamide-type compound would be developed and validated as follows.[13][14]
-
System: UHPLC or HPLC system with UV detection.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Quantification: Purity is calculated by area normalization, where the main peak area is expressed as a percentage of the total area of all detected peaks. This assumes all impurities have the same response factor as the main compound, which can be a source of inaccuracy.[15]
Data Presentation: A Head-to-Head Validation Summary
To be considered fit for purpose, any analytical method must be validated according to ICH Q2(R2) guidelines.[6][7] The table below presents typical performance data from such a validation, comparing our proposed qNMR method with a standard HPLC-UV method.
| Validation Parameter | qNMR | HPLC-UV (Area %) | Acceptance Criteria (ICH) |
| Specificity | High (demonstrated by unique, resolved signals) | High (demonstrated by peak purity/orthogonal methods) | Procedure must be unambiguous. |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.99 |
| Range | 80 - 120% of nominal concentration | 80 - 120% of nominal concentration | As per linearity. |
| Accuracy (% Recovery) | 99.2% - 100.5% | 98.5% - 101.2% | Typically 98.0% - 102.0%. |
| Precision (RSD%) | |||
| - Repeatability | < 0.5% | < 1.0% | Typically ≤ 1-2%. |
| - Intermediate Precision | < 0.8% | < 1.5% | Typically ≤ 2-3%. |
| LOQ | ~0.1% | ~0.05% | Signal should be quantifiable with acceptable precision and accuracy. |
Data are representative and intended for comparative purposes.
The data clearly show that while both methods are valid, qNMR can offer superior precision and accuracy for the main component assay due to its nature as a primary method.[16][17]
Conclusion: An Authoritative and Efficient Approach
For the quantitative analysis of this compound purity, qNMR presents a compelling alternative to traditional chromatography. Its status as a primary method provides a direct and absolute measure of purity, reducing reliance on specific reference standards and minimizing a significant source of analytical error.[2][5] The technique is fast, consumes minimal solvent, and simultaneously provides structural confirmation, making it an exceptionally efficient and authoritative tool in the arsenal of researchers, scientists, and drug development professionals. While HPLC remains invaluable for its sensitivity in trace impurity profiling, qNMR stands out as the superior choice for the definitive, high-precision assay of the main component.
References
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Retrieved from [Link]
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qNMR. (n.d.). BIPM. Retrieved from [Link]
-
ICH Test Procedures and Acceptance Criteria for Biological Products. (n.d.). National Toxicology Program. Retrieved from [Link]
-
Mäkelä, M., et al. (2010). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1144-1153. Retrieved from [Link]
-
Webster, G., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Retrieved from [Link]
-
Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]
-
Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2021). Bentham Science Publishers. Retrieved from [Link]
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Retrieved from [Link]
-
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A Comparative Analysis of the Biological Activity of 4-(2-Chloroethyl)benzenesulfonamide and Its Analogs for Therapeutic Development
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold represents a privileged structure, foundational to a multitude of therapeutic agents. Its synthetic tractability and ability to interact with various biological targets have led to the development of drugs with anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive comparison of the biological activity of 4-(2-Chloroethyl)benzenesulfonamide and its structurally related analogs, offering insights into their therapeutic potential, mechanisms of action, and the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and professionals in drug development, providing objective analysis and supporting experimental data to inform future research and development efforts.
Introduction: The Therapeutic Promise of Benzenesulfonamide Derivatives
Benzenesulfonamide derivatives have a rich history in drug discovery, with their biological activity often attributed to the inhibition of key enzymes. The sulfonamide moiety can act as a zinc-binding group, leading to the potent inhibition of metalloenzymes such as carbonic anhydrases and matrix metalloproteinases, which are often dysregulated in pathological conditions like cancer. Furthermore, modifications to the core benzenesulfonamide structure have yielded compounds that target other critical cellular players, including kinases and proteins involved in cell cycle regulation. The introduction of a chloroethyl group, as seen in this compound, adds an interesting dimension, as this reactive moiety can potentially alkylate biological macromolecules, leading to distinct mechanisms of action.
This guide will delve into the comparative biological activities of this compound and its analogs, with a particular focus on their anticancer properties. We will explore how structural modifications, such as the position and nature of substituents on the benzene ring and alterations to the ethyl side chain, influence their cytotoxic and enzyme-inhibitory activities.
Mechanism of Action: Targeting Key Cellular Pathways
The biological activity of benzenesulfonamide derivatives is diverse and highly dependent on their specific structural features. Several key mechanisms have been elucidated, primarily revolving around enzyme inhibition and the induction of cellular stress pathways.
Enzyme Inhibition
A primary mode of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing enzymes crucial for pH regulation, which is often altered in the tumor microenvironment.[1] By inhibiting CAs, particularly tumor-associated isoforms like CA IX and XII, these compounds can disrupt the pH balance of cancer cells, leading to apoptosis.[2]
Furthermore, various benzenesulfonamide analogs have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. For instance, some derivatives have shown inhibitory activity against receptor tyrosine kinases, which are often overexpressed or mutated in cancer.[3]
Induction of Apoptosis and Cell Cycle Arrest
Beyond enzyme inhibition, many benzenesulfonamide derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest. These effects are often downstream consequences of enzyme inhibition or the result of direct interaction with other cellular components. For example, some compounds have been shown to arrest the cell cycle in the G2/M phase and induce apoptosis through the modulation of Bcl-2 family proteins.[4] The presence of a reactive moiety like the chloroethyl group can also contribute to cytotoxicity by alkylating DNA or proteins, leading to cellular damage and triggering apoptotic pathways.
Below is a generalized diagram illustrating the potential signaling pathways affected by anticancer benzenesulfonamide derivatives.
Caption: Generalized signaling pathways targeted by anticancer benzenesulfonamide derivatives.
Comparative Biological Activity: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of various benzenesulfonamide analogs against different human cancer cell lines. It is important to note that direct comparative data for this compound is limited in the public domain; therefore, this table includes data from structurally related compounds to infer potential structure-activity relationships.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide | NCI-H522 (Non-small cell lung cancer) | 0.1 | [5] |
| SK-MEL-2 (Melanoma) | 0.1 | [5] | |
| Benzenesulfonamide-bearing imidazole derivative | MDA-MB-231 (Triple-negative breast cancer) | 20.5 ± 3.6 | [6][7] |
| IGR39 (Malignant melanoma) | 27.8 ± 2.8 | [6][7] | |
| 4-Chloro-N-[4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl] benzenesulfonamide derivatives | HepG2 (Liver cancer) | > Doxorubicin | [8] |
| 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-N-(1-benzyl-4-piperidinyl)benzenesulfonamide | Rabbit Heart Membrane (PLA2 inhibition) | 0.028 | [1] |
| 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL106) | U87 (Glioblastoma) | 58.6 | [3] |
| Benzenesulfonate derivative (BS3) | MCF-7 (Breast cancer) | 4.599 | [4] |
| A549 (Lung cancer) | 7.65 | [4] | |
| (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone | MCF7 (Breast cancer) | 4.48 | [9] |
Note: The IC50 values presented are for comparative purposes and can vary based on experimental conditions.
Structure-Activity Relationship (SAR) Insights
The analysis of the available data reveals several key structure-activity relationships for benzenesulfonamide derivatives:
-
Substitution on the Benzene Ring: The presence and position of substituents on the benzenesulfonamide ring significantly impact activity. Halogenation, particularly with chlorine, often enhances cytotoxic potential.[5][6][7] For instance, compounds with a 4-chloro substituent have demonstrated notable anticancer activity.[9]
-
N-Substitution on the Sulfonamide: Modifications at the sulfonamide nitrogen play a crucial role in determining the biological profile. The introduction of heterocyclic moieties, such as benzoxazole or imidazole, can lead to potent and selective anticancer agents.[5][6][7]
-
The Role of the Side Chain: The nature of the substituent at other positions of the benzene ring also influences activity. For example, the introduction of a benzylthio group at the 2-position, combined with other substitutions, has resulted in compounds with significant antitumor effects.[5]
Experimental Protocols
To facilitate the evaluation of novel benzenesulfonamide analogs, this section provides detailed methodologies for key in vitro experiments.
In Vitro Cytotoxicity (MTT) Assay
Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory effect of the test compounds on the activity of specific carbonic anhydrase isoforms.
Principle: This assay measures the esterase activity of carbonic anhydrase using a chromogenic substrate, 4-nitrophenyl acetate (NPA). The enzyme catalyzes the hydrolysis of NPA to 4-nitrophenol, which can be monitored spectrophotometrically.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)
-
4-Nitrophenyl acetate (NPA) as a substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Incubation: Add the CA enzyme solution to the wells of a 96-well plate, followed by the addition of various concentrations of the test compounds. Include a control with DMSO alone. Incubate at room temperature for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NPA substrate.
-
Kinetic Measurement: Immediately measure the change in absorbance at 400 nm over time.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value for each compound.
Conclusion and Future Directions
The collective evidence strongly suggests that benzenesulfonamide derivatives, particularly those bearing chloro substitutions, are a promising class of compounds for the development of novel anticancer therapies. The structure-activity relationships highlighted in this guide underscore the importance of systematic structural modifications to optimize potency and selectivity. While direct comparative data for this compound remains to be fully elucidated, the broader analysis of its analogs provides a solid foundation for future investigations.
Future research should focus on synthesizing and evaluating a focused library of this compound analogs to establish a more precise SAR. Mechanistic studies should aim to identify the specific molecular targets and signaling pathways modulated by these compounds. In vivo studies will also be crucial to assess their therapeutic efficacy and pharmacokinetic properties. The insights provided in this guide are intended to catalyze these future efforts, ultimately contributing to the development of more effective and targeted cancer treatments.
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A Senior Application Scientist's Guide to Solvent Selection: Evaluating 4-(2-Chloroethyl)benzenesulfonamide in Polar vs. Nonpolar Environments
Introduction: The Solvent as a Critical Reagent
In the realm of synthetic chemistry and drug development, 4-(2-Chloroethyl)benzenesulfonamide serves as a valuable intermediate, prized for its dual functionality: a sulfonamide moiety amenable to further derivatization and a reactive 2-chloroethyl group that acts as an electrophilic handle.[1][2] Its utility is foundational in the synthesis of a range of molecules, including various benzenesulfonamide analogs with potential therapeutic properties.[3][4][5] However, the successful application of this intermediate is critically dependent on a factor that is often relegated to a background role: the solvent.
The choice of solvent is not merely about dissolution; it is a strategic decision that profoundly influences a compound's stability, the kinetics of its reactions, and the feasibility of its purification.[6][7] For a molecule like this compound, which possesses both polar (sulfonamide) and nonpolar (benzene ring, ethyl chain) characteristics, the interplay with its solvent environment is particularly complex. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the performance of this compound in polar versus nonpolar solvents. We will move beyond simple solubility tests to explore the nuanced effects of the solvent on the compound's stability and reactivity, providing the causal insights necessary for rational experimental design.
Physicochemical Profile of this compound
A foundational understanding of the molecule's structure is paramount to predicting its behavior.
-
Molecular Formula: C₈H₁₀ClNO₂S[8]
-
Molecular Weight: 219.69 g/mol [8]
-
Key Functional Groups:
-
Benzenesulfonamide: The SO₂NH group is polar and capable of acting as a hydrogen bond donor (N-H) and acceptor (S=O). This imparts a degree of affinity for polar, protic solvents.
-
Aromatic Ring: The benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.
-
2-Chloroethyl Group: The C₂H₄Cl chain is largely nonpolar but contains an electrophilic carbon atom susceptible to nucleophilic attack. The chlorine atom also contributes a slight dipole.
-
This combination of functional groups suggests that the compound will not be exclusively soluble in either highly polar or completely nonpolar solvents, making a systematic evaluation essential.
Part 1: The Foundational Metric - Solubility Assessment
The first and most critical question is whether the compound will dissolve in a given solvent to a sufficient concentration for the intended application (e.g., reaction, purification, analysis). The principle of "like dissolves like" provides a useful starting point, but empirical testing is indispensable.[9]
Causality Behind the Experimental Choices
A hierarchical approach to solubility testing is most efficient. We begin with water, the most common polar solvent, and then test solubility in acidic and basic aqueous solutions. This provides immediate insight into the presence of ionizable functional groups.[10] Subsequently, we test a spectrum of organic solvents with varying polarities. This systematic approach ensures a comprehensive understanding of the compound's solubility profile, which is dictated by the balance of intermolecular forces between the solute and solvent molecules.
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a rapid assessment of solubility in a range of common laboratory solvents.
-
Preparation: Dispense approximately 20-30 mg of this compound into a series of clean, dry test tubes (one for each solvent).
-
Solvent Addition: To the first test tube, add the chosen solvent dropwise (e.g., 0.5 mL at a time) up to a total volume of 3 mL.
-
Agitation: After each addition, vigorously agitate the mixture for 30-60 seconds.[9]
-
Observation: Observe the mixture against a contrasting background. Classify the solubility as:
-
Soluble: The solid dissolves completely, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.[11]
-
-
Repeat: Repeat steps 2-4 for each solvent listed in the table below.
Data Presentation: Predicted Solubility Profile
| Solvent Class | Solvent | Dielectric Constant (approx.) | Predicted Solubility | Rationale |
| Polar Protic | Water | 80.1 | Insoluble | The large nonpolar benzene ring and ethyl chain outweigh the polarity of the sulfonamide group. |
| Ethanol | 24.5 | Partially Soluble | The ethyl group of ethanol can interact with the nonpolar parts of the molecule, while the hydroxyl group can hydrogen bond with the sulfonamide. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.0 | Soluble | A highly polar solvent capable of strong dipole-dipole interactions, effectively solvating both polar and, to some extent, nonpolar moieties.[13] |
| Acetone | 21.0 | Soluble | A good general-purpose solvent for moderately polar compounds. | |
| Dichloromethane (DCM) | 9.1 | Soluble | A solvent of intermediate polarity, effective at dissolving many organic compounds. | |
| Nonpolar | Toluene | 2.4 | Partially Soluble | The aromatic ring of toluene interacts favorably with the benzene ring of the solute. |
| Hexane | 1.9 | Insoluble | The highly nonpolar nature of hexane is insufficient to overcome the solute-solute interactions of the polar sulfonamide group. |
Visualization: Solubility Testing Workflow
Caption: Workflow for systematic qualitative solubility assessment.
Part 2: Stability Under Scrutiny
Solubility is only half the battle. A dissolved compound is useless if it degrades in solution. Assessing chemical stability is crucial, as degradation can lead to reduced yields, purification challenges, and erroneous structure-activity relationship (SAR) data in drug discovery programs.[14] For this compound, the primary liability is the chloroethyl group, which can undergo nucleophilic substitution (potentially with the solvent itself) or elimination reactions.
Causality Behind the Experimental Choices
A time-course study using a quantitative analytical technique like High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing stability.[15][16] By comparing the peak area of the analyte in a stored solution to that of a freshly prepared standard at various time points, we can precisely quantify the extent of degradation.[17] Testing in both a polar aprotic (e.g., DMSO) and a less polar (e.g., Dichloromethane) solvent at a controlled temperature will reveal if the solvent's polarity and nucleophilicity contribute to degradation pathways.
Experimental Protocol: HPLC-Based Stability Study
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in two separate volumetric flasks, one using DMSO (polar) and the other using Dichloromethane (DCM, nonpolar).
-
Initial Analysis (T=0): Immediately dilute an aliquot from each stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL). Inject onto the HPLC system and record the peak area of the parent compound. This serves as the 100% reference.
-
Storage: Store the sealed stock solutions at a controlled ambient temperature (e.g., 25 °C), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1 hr, 4 hr, 24 hr, 48 hr), withdraw an aliquot from each stored stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Validation: The method is self-validating as each time point is compared directly to the initial measurement, minimizing systemic error.[17] Acceptance criteria for stability are often set such that the remaining concentration should be within ±15% of the initial concentration.[18]
Data Presentation: Expected Stability Profile
| Solvent | Time Point | % Compound Remaining (Predicted) | Potential Degradation Pathway |
| DMSO | 0 hr | 100% | - |
| 24 hr | 95-100% | Minimal degradation expected. | |
| 48 hr | 90-98% | Possible slow SN2 reaction if trace water/nucleophiles are present. | |
| DCM | 0 hr | 100% | - |
| 24 hr | >99% | High stability expected in a non-nucleophilic, less polar environment. | |
| 48 hr | >98% | Very low potential for degradation. |
Visualization: Stability Study Workflow
Caption: Workflow for a comparative HPLC-based stability study.
Part 3: The Influence on Reactivity
The ultimate purpose of a chemical intermediate is to react. The solvent can dramatically alter reaction rates, sometimes by orders of magnitude, by stabilizing or destabilizing the transition state relative to the reactants.[6] For this compound, a key reaction is the nucleophilic substitution at the carbon bearing the chlorine atom.
Causality Behind the Experimental Choices
We will evaluate a model Sₙ2 reaction with a common nucleophile, sodium azide. This reaction's transition state involves charge separation as the nucleophile attacks and the leaving group departs. Polar aprotic solvents (like DMF or DMSO) are known to excel at solvating cations while leaving the anion (the nucleophile) relatively "bare" and highly reactive.[6] Conversely, nonpolar solvents (like Toluene) do not effectively solvate ions, which can slow down reactions involving charged species. Comparing the reaction progress in these two solvent classes will provide a clear picture of the solvent's kinetic control.
Experimental Protocol: Comparative Reactivity Study
-
Reaction Setup (Polar): In a round-bottom flask, dissolve 1 equivalent of this compound in dimethylformamide (DMF). Add 1.2 equivalents of sodium azide (NaN₃).
-
Reaction Setup (Nonpolar): In a second flask, suspend 1 equivalent of this compound and 1.2 equivalents of NaN₃ in Toluene. Note: A phase-transfer catalyst may be needed in the nonpolar system to facilitate the reaction, highlighting a key difference in experimental design driven by solvent choice.
-
Reaction Conditions: Stir both mixtures at a controlled temperature (e.g., 60 °C).
-
Monitoring: Monitor the progress of both reactions by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by Thin Layer Chromatography (TLC) or HPLC to observe the consumption of starting material and the formation of the product, 4-(2-azidoethyl)benzenesulfonamide.
-
Analysis: Compare the time required to reach >95% conversion in each solvent.
Data Presentation: Predicted Reactivity Profile
| Solvent | Reaction Rate | Predicted Time to Completion | Mechanistic Rationale |
| DMF (Polar Aprotic) | Fast | 2-4 hours | Stabilizes the transition state and the departing leaving group. The azide nucleophile is highly reactive as it is not strongly solvated. |
| Toluene (Nonpolar) | Very Slow / No Reaction | > 24 hours (without catalyst) | Poor solvation of the ionic nucleophile (NaN₃) and the charged transition state significantly increases the activation energy barrier. |
Visualization: Solvent Effect on Sₙ2 Reaction
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Cross-validation of analytical methods for the quality control of 4-(2-Chloroethyl)benzenesulfonamide
This guide has demonstrated that through systematic validation and a well-designed cross-validation study, these two disparate methods can be shown to produce comparable and reliable data. This ensures seamless data transfer between R&D and QC environments, strengthens regulatory submissions, and ultimately guarantees the quality and consistency of the intermediate, which is paramount to producing safe and effective final drug products. [1][16]
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Safety Operating Guide
Navigating the Disposal of 4-(2-Chloroethyl)benzenesulfonamide: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(2-Chloroethyl)benzenesulfonamide. As researchers and drug development professionals, adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide is designed to provide clarity and operational guidance, ensuring that this compound is managed responsibly from the moment it is deemed waste.
I. Hazard Assessment and Pre-Disposal Considerations
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1][2][6] All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][7]
-
Incompatible Materials: Store waste containing this compound away from strong oxidizing agents.[1]
Quantitative Hazard Data Summary (for related compounds):
| Hazard Classification | GHS Category | Source |
| Skin Irritation | Category 2 | [2][3][4][5] |
| Serious Eye Irritation | Category 2 / Category 1 | [2][3][4][5] |
| Acute Oral Toxicity | Category 3 / Category 4 | [4] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory irritation) | [3][4][5] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must follow institutional and regulatory guidelines for hazardous chemical waste.[1][8] The following protocol outlines the necessary steps for proper waste management in a laboratory setting.
1. Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated "Hazardous Waste" container.[1][8][9]
-
Compatibility: The container must be made of a material compatible with chlorinated organic compounds and be in good condition, with no leaks or cracks.[8][10]
-
Labeling: Immediately upon adding the first waste, the container must be clearly and legibly labeled with the words "Hazardous Waste". The label must also include the full chemical name "this compound" and the approximate concentration or quantity.[8][9] Do not use abbreviations or chemical formulas.[8]
-
Container Management: Keep the waste container closed at all times except when adding waste.[8][9][10] Do not leave a funnel in the container.[8]
2. Storage of Hazardous Waste:
-
Satellite Accumulation Area: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, near the point of generation and under the control of the generator.[8]
-
Segregation: Store the container segregated from incompatible materials, such as acids, bases, and flammables.[8][9]
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment bins to contain any potential leaks or spills.[9][11]
-
Storage Limits: Adhere to institutional limits for the amount of hazardous waste stored in the laboratory (e.g., not exceeding 10 or 55 gallons, depending on local regulations).[9][11]
3. Arranging for Disposal:
-
Waste Pickup Request: Once the container is approximately 90% full, or before the maximum accumulation time is reached (e.g., 9 months), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) office.[8][10][11]
-
Regulatory Compliance: The disposal of this hazardous waste is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13] Your EHS office will ensure that the waste is transported, treated, and disposed of by a licensed hazardous waste management company in compliance with all federal, state, and local regulations.[14]
III. Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, immediate and appropriate action is critical.[1]
Spill Cleanup:
-
Evacuate and Alert: For a large spill, evacuate the immediate area and notify colleagues and your institutional safety office.[1]
-
Containment: If it is safe to do so, contain the spill using an appropriate inert absorbent material such as vermiculite, sand, or a commercial spill kit.[1][15] Do not use combustible materials like paper towels for large spills.[1]
-
Cleanup: While wearing the appropriate PPE, carefully clean up the spill, working from the outside in.[1]
-
Disposal of Cleanup Materials: Place all contaminated materials, including absorbent pads, gloves, and contaminated clothing, into a sealed and properly labeled hazardous waste container.[1][10]
-
Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.[1][16]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[1][17]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Conclusion
The responsible management of chemical waste is a fundamental aspect of scientific research. By adhering to the procedures outlined in this guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and the most current Safety Data Sheets for the chemicals you are working with.
References
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Personal protective equipment for handling 4-(2-Chloroethyl)benzenesulfonamide
A Researcher's Guide to Safely Handling 4-(2-Chloroethyl)benzenesulfonamide
An In-Depth Technical Guide for Laboratory Professionals
The proper handling of chemical reagents is paramount to ensuring the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and safety protocols for handling this compound, a compound that requires careful management due to its potential health hazards. By adhering to these guidelines, researchers can minimize their risk of exposure and create a safer laboratory environment.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified as a hazardous substance, and its Safety Data Sheet (SDS) indicates the following primary concerns[1]:
-
Acute Oral Toxicity: The substance is harmful if swallowed[1].
-
Skin Corrosion/Irritation: It can cause skin irritation[2].
-
Serious Eye Damage/Irritation: It poses a risk of serious eye irritation[2].
A comprehensive risk assessment should be conducted before commencing any work with this compound. This assessment should consider the quantity of the substance being used, the nature of the procedure, and the potential for aerosol generation[3].
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity, Oral | Harmful if ingested. | Ingestion |
| Skin Corrosion/Irritation | May cause irritation upon contact with skin. | Dermal |
| Serious Eye Damage/Eye Irritation | Can cause significant eye irritation. | Ocular |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation. | Inhalation |
The Hierarchy of Controls: A Proactive Approach to Safety
The National Institute for Occupational Safety and Health (NIOSH) advocates for a "hierarchy of controls" to mitigate workplace hazards. This approach prioritizes engineering and administrative controls over sole reliance on PPE[4][5].
-
Elimination and Substitution: The most effective control is to eliminate the hazardous substance or substitute it with a less hazardous alternative.
-
Engineering Controls: If elimination or substitution is not feasible, engineering controls should be implemented. For this compound, this primarily involves working within a certified chemical fume hood to minimize inhalation exposure[6].
-
Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure. Examples include establishing clear standard operating procedures (SOPs), providing comprehensive safety training, and restricting access to areas where the chemical is handled[4][7].
-
Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures. It is critical for protecting personnel from chemical splashes and other direct contact[8].
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical for preventing exposure to this compound. The following PPE is mandatory when handling this compound[9]:
Hand Protection
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in situations with a high risk of splashing, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation or punctures before use[8][10]. Double gloving is recommended to provide an extra layer of protection.
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes and aerosols. Standard safety glasses with side shields do not offer sufficient protection[8][10].
-
Face Shield: In addition to safety goggles, a face shield should be worn when there is a significant risk of splashes, such as when transferring large volumes of the substance or when it is under pressure.
Respiratory Protection
-
Respirator: If there is a potential for generating dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator is necessary. For particulates, a respirator with a P100 filter is recommended. For vapors, a cartridge specific for organic vapors should be used[11][12]. A proper fit test is essential to ensure the respirator provides adequate protection.
Protective Clothing
-
Laboratory Coat: A long-sleeved, flame-resistant lab coat that fastens securely in the front is required.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat[12].
-
Full-Body Protection: For extensive handling or in the event of a large spill, a chemical-resistant suit may be necessary[3].
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory in the laboratory. Chemical-resistant shoe covers or boots should be worn if there is a risk of spills[8].
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination[13].
Diagram 1: PPE Donning and Doffing Workflow
Caption: Workflow for donning and doffing PPE.
Emergency Protocols
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention[14].
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][14].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1].
-
Spill Cleanup: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste[10].
Diagram 2: Emergency Response Flowchart
Caption: Emergency response for exposure or spills.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations[15][16].
-
Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a description of the contents.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste[17]. Do not dispose of this chemical down the drain or in the regular trash[18].
Diagram 3: Chemical Waste Disposal Pathway
Caption: Pathway for proper chemical waste disposal.
By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility within the laboratory.
References
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]
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What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Retrieved from [Link]
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Hazardous Waste Management. Arkansas State University. Retrieved from [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. Retrieved from [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]
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School Chemistry Laboratory Safety Guide. (2007). National Institute for Occupational Safety and Health. Retrieved from [Link]
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Hazardous Waste Program. Department of Environmental Protection, Commonwealth of Pennsylvania. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
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Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
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NIOSH pocket guide to chemical hazards. (2015, April 27). Johns Hopkins Lab Safety. Retrieved from [Link]
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NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. (2012, May 30). Bergeson & Campbell, P.C. Retrieved from [Link]
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Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]
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Considerations for personal protective equipment when handling cytotoxic drugs. (2015, March 2). Retrieved from [Link]
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Unit 7: Personal Protective Equipment. University of Hawaii. Retrieved from [Link]
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Personal Protective Equipment. ASHP Publications. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
